2-(Difluoromethyl)-5-phenyl-1,3-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7F2NS |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H7F2NS/c11-9(12)10-13-6-8(14-10)7-4-2-1-3-5-7/h1-6,9H |
InChI Key |
ORNIZBFUAYLCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of the chemical properties, synthesis, and potential applications of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Fluorinated Thiazoles
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its unique electronic and structural features allow it to serve as a versatile building block for lead generation and optimization.[3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, into organic molecules has become a cornerstone of modern medicinal chemistry. The CHF₂ group can significantly alter a molecule's physicochemical and biological properties by acting as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, and increasing lipophilicity and binding affinity to target proteins.[4]
2-(Difluoromethyl)-5-phenyl-1,3-thiazole combines these two valuable moieties, making it a compound of considerable interest for developing novel therapeutics and functional materials. This guide synthesizes the available information on its chemical characteristics, reactivity, and potential utility.
Molecular Structure and Physicochemical Properties
2-(Difluoromethyl)-5-phenyl-1,3-thiazole is a solid organic compound with the chemical formula C₁₀H₇F₂NS. The presence of the difluoromethyl group is expected to enhance its reactivity and potential applications in agrochemicals and pharmaceuticals.[5]
| Property | Value | Source |
| CAS Number | 2059966-84-4 | |
| Molecular Formula | C₁₀H₇F₂NS | |
| Molecular Weight | 211.23 g/mol | |
| Appearance | Predicted to be a solid at room temperature. | Inferred from related compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide. | Inferred from related compounds.[6] |
Synthesis of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis
A likely precursor for this synthesis is difluoroacetamide, which would react with a suitable α-haloketone, such as 2-bromo-1-phenylethanone.
Caption: Proposed Hantzsch synthesis of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole.
Experimental Protocol:
-
Thionation of Difluoroacetamide: Difluoroacetamide is reacted with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene or THF under reflux to yield difluorothioacetamide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclocondensation: The resulting difluorothioacetamide is then reacted with 2-bromo-1-phenylethanone in a suitable solvent, such as ethanol or isopropanol. The reaction mixture is typically heated to reflux for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product, 2-(Difluoromethyl)-5-phenyl-1,3-thiazole.
Spectroscopic and Analytical Characterization
The structure of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole can be unequivocally confirmed through a combination of spectroscopic techniques. While experimental data is not available, the expected spectral characteristics can be predicted based on closely related structures.[4]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the difluoromethyl proton (a triplet due to coupling with the two fluorine atoms), the thiazole proton, and the protons of the phenyl ring. |
| ¹³C NMR | Resonances for the difluoromethyl carbon (a triplet due to C-F coupling), the carbons of the thiazole ring, and the carbons of the phenyl ring. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group, coupled to the adjacent proton. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, C=N, and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Chemical Reactivity
The chemical reactivity of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole is dictated by the interplay of the electron-withdrawing difluoromethyl group and the aromatic phenyl and thiazole rings.
Electrophilic and Nucleophilic Substitution
-
Electrophilic Substitution: The phenyl ring is expected to undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the thiazole substituent will influence the position of substitution.
-
Nucleophilic Substitution: The thiazole ring, particularly at the 2-position, can be susceptible to nucleophilic attack, although the presence of the difluoromethyl group may modulate this reactivity.
Caption: Reactivity profile of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole make it a promising candidate for various applications.
-
Medicinal Chemistry: As an intermediate in the synthesis of more complex molecules with potential therapeutic activities. The difluoromethyl-thiazole moiety is a key feature in some agrochemicals and has been explored in the development of antimicrobial and antifungal agents.[5][7]
-
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(Difluoromethyl)-5-phenyl-1,3-thiazole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Based on related compounds, it may be an irritant to the eyes, respiratory system, and skin.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
2-(Difluoromethyl)-5-phenyl-1,3-thiazole is a molecule with significant potential, bridging the gap between the established pharmacological importance of the thiazole scaffold and the advantageous properties imparted by fluorination. While detailed experimental data remains to be fully elucidated in publicly available literature, this guide provides a comprehensive overview of its expected chemical properties, a plausible synthetic route, and its potential applications. Further research into this and related compounds is warranted to fully explore their utility in drug discovery and materials science.
References
-
ChemBK. 2-[3-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-4-CARBOXYLIC ACID. [Link]
-
MDPI. 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. [Link]
- Google Patents. US4097669A - 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.
-
ChemicalRegister. 2-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 1783954-35-7) Suppliers. [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL SUBSTITUTED 5 PHENYL 1,3,4-THIADIAZOLE DERIVATIVES FOR THEIR ANTIBACTERIAL ACTIVITY. [Link]
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Semantic Scholar. Synthesis of Novel Thiazole Derivatives Bearing -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of. [Link]
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ResearchGate. Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. [Link]
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National Center for Biotechnology Information. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]
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Metabolic Stability of Fluorinated Phenyl Thiazole Derivatives: A Technical Guide
Topic: Metabolic Stability of Fluorinated Phenyl Thiazole Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The phenyl thiazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors, antimicrobial agents, and GPCR ligands. However, its utility is frequently compromised by rapid oxidative metabolism. The electron-rich thiazole sulfur and the exposed phenyl ring serve as "metabolic soft spots" for Cytochrome P450 (CYP) enzymes, leading to high intrinsic clearance (
This guide details the strategic incorporation of fluorine atoms to modulate the physicochemical properties and metabolic stability of phenyl thiazole derivatives.[1] It provides a mechanistic rationale for fluorination, analyzes Structure-Activity Relationships (SAR), and presents a self-validating experimental protocol for assessing metabolic stability in liver microsomes.
Mechanistic Rationale: The Fluorine Effect[1][2][3]
The Metabolic Liability
In non-fluorinated phenyl thiazoles, two primary pathways drive rapid clearance:
-
Phenyl Ring Hydroxylation: The phenyl ring, particularly at the para position, is highly susceptible to CYP-mediated hydroxylation (Phase I metabolism). This is facilitated by the formation of a radical cation intermediate or direct oxygen insertion (NIH shift).
-
Thiazole S-Oxidation/Epoxidation: The sulfur atom in the thiazole ring can undergo S-oxidation, or the C4-C5 double bond can undergo epoxidation, leading to reactive intermediates (e.g., ring opening or glutathione adducts).
Strategic Fluorination
Replacing hydrogen with fluorine (
-
Metabolic Blocking: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering the site virtually inert to CYP-mediated abstraction.
-
Electronic Deactivation: Fluorine is the most electronegative element. Placing it on the phenyl ring reduces the electron density (
-cloud) of the aromatic system, making it less attractive to the electrophilic iron-oxo species ( ) in the CYP active site. -
Lipophilicity Modulation: While fluorine is lipophilic, its strategic placement can lower the
of adjacent basic centers, reducing lysosomal trapping and altering protein binding without drastically increasing to the point of metabolic liability.
Pathway Visualization
The following diagram illustrates the divergence between the metabolic fate of the wild-type scaffold and the stabilized fluorinated analog.
Figure 1: Divergent metabolic pathways. The introduction of fluorine blocks the high-energy oxidation transition states, shunting the molecule toward stability.
Structure-Activity Relationship (SAR) Analysis
When optimizing phenyl thiazoles, the position of the fluorine substitution dictates the outcome.
| Substitution Site | Effect on Metabolism | Physicochemical Impact | Recommendation |
| Para-F (Phenyl) | High Impact. Blocks the primary site of hydroxylation (CYP3A4/2D6 preference). | Minimal steric clash. slight | First-line strategy. |
| Ortho-F (Phenyl) | Medium Impact. Blocks ortho-hydroxylation; twists the phenyl-thiazole bond angle, disrupting planar binding to CYPs. | Can reduce solubility due to crystal packing changes. | Use if para is occupied or to lock conformation. |
| Meta-F (Phenyl) | Variable. Can electronically deactivate the ring but leaves para position open. | Increases metabolic stability only if para is already blocked. | Secondary optimization. |
| Thiazole C-F | High Risk. Fluorination directly on the thiazole ring is synthetically challenging and can destabilize the heterocycle. | High chemical instability. | Avoid. Focus on the phenyl ring.[2] |
Case Study Insight: In the development of kinase inhibitors like Dabrafenib , fluorination of the pendant aryl ring was critical.[3] The addition of fluorine prevented rapid oxidative clearance, allowing the drug to achieve sufficient exposure for once-daily dosing.[4]
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to determine the Intrinsic Clearance (
Reagents & Equipment[6]
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Workflow
Step 1: Preparation
-
Thaw HLMs on ice. Dilute to 1.0 mg/mL in Phosphate Buffer.
-
Prepare 10 mM stock of test compound in DMSO. Dilute to 2 µM intermediate in buffer (0.2% DMSO final).
Step 2: Pre-Incubation
-
In a 96-well plate, add 30 µL of diluted microsomes to designated wells.
-
Add 30 µL of 2 µM test compound solution.
-
Incubate at 37°C for 10 minutes (shaking).
-
Note: Final protein conc = 0.5 mg/mL; Final cmpd conc = 1 µM.[5]
-
Step 3: Reaction Initiation
-
Add 60 µL of pre-warmed NADPH solution to initiate the reaction.
-
Self-Validation Control: Prepare a parallel set of wells adding Buffer instead of NADPH (Minus-NADPH control) to check for chemical instability.
Step 4: Sampling & Quenching
-
At time points
min, remove 15 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).
-
Vortex and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
Step 5: Analysis
-
Inject supernatant onto LC-MS/MS.[6] Monitor parent ion depletion.
Assay Visualization
Figure 2: Microsomal stability assay workflow. Critical path from incubation to LC-MS/MS analysis.
Data Analysis & Interpretation
Calculations
Plot the natural log (ln) of the remaining compound area ratio (Compound/IS) vs. time. The slope (
-
Half-life (
): -
Intrinsic Clearance (
):
Acceptance Criteria (Self-Validation)
To ensure the assay is trustworthy, the following criteria must be met:
-
Linearity: The
of the time-course regression must be . -
Minus-NADPH Control: Loss of compound in the absence of cofactor must be
over 60 minutes (rules out chemical instability or non-specific binding). -
Reference Standards:
-
High Clearance Control (e.g., Verapamil):
. -
Low Clearance Control (e.g., Warfarin):
.
-
Benchmarking Fluorinated Derivatives
When comparing your fluorinated phenyl thiazole to the parent compound, look for the following shifts:
| Parameter | Desired Outcome | Interpretation |
| > 2-fold reduction | Indicates successful metabolic blocking. | |
| > 2-fold increase | Supports longer duration of action in vivo. | |
| LogP | Increase < 0.5 units | Ensure fluorination hasn't made the compound too lipophilic (risk of non-specific toxicity). |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Hähler, A., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against Melanoma. ACS Medicinal Chemistry Letters, 4(1), 11–18. [Link]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). [Link]
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A Technical Guide to the 2-(Difluoromethyl)-5-phenyl-1,3-thiazole Scaffold: A Privileged Pharmacophore for Modern Drug Discovery
Abstract
The strategic integration of fluorinated motifs into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, the 2-(difluoromethyl)-5-phenyl-1,3-thiazole core has emerged as a pharmacophore of significant interest. This technical guide provides an in-depth analysis of this scaffold, elucidating the synergistic interplay between the versatile 1,3-thiazole ring and the unique physicochemical properties of the difluoromethyl (CHF2) group. We will explore the foundational principles of its design, robust synthetic strategies, key physicochemical characteristics that govern its biological activity, and its application in targeting a range of diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The Rationale for a Powerful Pharmacophore
The design of effective small-molecule drugs hinges on the ability to precisely modulate a compound's interaction with its biological target while optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The 2-(difluoromethyl)-5-phenyl-1,3-thiazole scaffold is a testament to this principle, combining two components renowned for their favorable contributions to drug-like properties.
The 1,3-Thiazole Ring: A Privileged Heterocycle
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2][3] It is a prominent feature in numerous natural products, including Vitamin B1 (Thiamine), and is a core component of many FDA-approved drugs, such as the antibiotic Cefotaxime and the anti-inflammatory Meloxicam.[4][5] Its prevalence in medicinal chemistry stems from several key features:
-
Structural Rigidity: The planar, aromatic nature of the ring provides a rigid scaffold, which can reduce the entropic penalty upon binding to a protein target.
-
Versatile Interactions: The nitrogen and sulfur heteroatoms, along with the ring's aromatic system, can participate in a wide array of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking.
-
Synthetic Tractability: Thiazole synthesis is well-established, with robust methods like the Hantzsch synthesis allowing for the facile introduction of diverse substituents at various positions.[1][2]
-
Broad Biological Activity: Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][6][7]
The Difluoromethyl Group: A Strategic Bioisostere
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[8][9] The difluoromethyl (CHF2) group, in particular, offers a unique and powerful combination of attributes that distinguish it from the more common trifluoromethyl (CF3) or single fluorine substitutions.[10][11]
-
Metabolically Stable Bioisostere: The CHF2 group is a metabolically robust bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[8][10][12] The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[13][14][15]
-
Unique Hydrogen Bond Donor: Unlike the CF3 group, the CHF2 moiety retains a weakly acidic proton, allowing it to function as an effective hydrogen bond donor.[8][11][16] This capability allows it to mimic the hydrogen-bonding interactions of -OH and -SH groups, thereby preserving or enhancing binding affinity to target proteins.[13][17]
-
Lipophilicity Modulation: The CHF2 group moderately increases lipophilicity, which can improve a molecule's ability to cross cellular membranes.[10][16] Its effect on logP is less pronounced than that of the CF3 group, offering a more nuanced tool for fine-tuning solubility and permeability.[11][16]
By combining the proven biological relevance of the 5-phenyl-1,3-thiazole core with the ADME-enhancing and unique binding properties of the 2-difluoromethyl group, a scaffold is created with immense potential for developing superior drug candidates.
Physicochemical & Electronic Properties
The strategic advantage of the 2-(difluoromethyl) moiety lies in its ability to finely tune the electronic and physical properties of the parent thiazole scaffold. Understanding these properties is critical for rational drug design.
Bioisosteric Comparison
The CHF2 group serves as a valuable bioisostere, replacing functionalities prone to metabolic breakdown while retaining key intermolecular interactions. Its properties are best understood in comparison to the groups it most often replaces.
| Property | Methyl (-CH3) | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CHF2) |
| Primary Role | Lipophilic filler | H-bond donor/acceptor | H-bond donor, reactive | Lipophilic H-bond donor |
| Hydrogen Bonding | None | Strong Donor & Acceptor | Moderate Donor | Moderate Donor[8][16][17] |
| Metabolic Stability | Prone to oxidation | Prone to oxidation/conjugation | Prone to oxidation/conjugation | High resistance to oxidation[10][14] |
| Lipophilicity (logP) | Baseline | Decreases | Similar to CH3 | Moderately increases[16] |
| Electronic Effect | Weakly electron-donating | Electron-donating (resonance), withdrawing (inductive) | Weakly electron-donating | Strongly electron-withdrawing[11] |
| pKa Influence | Minimal | Can act as weak acid | Weak acid | Increases acidity of nearby protons[13][18] |
Table 1: Comparative properties of the difluoromethyl group and its common bioisosteres.
Electronic Impact on the Thiazole Ring
The two fluorine atoms make the CHF2 group strongly electron-withdrawing. When attached at the C2 position of the thiazole ring, this has several important consequences:
-
Modulation of Ring Basicity: The inductive withdrawal of electron density deactivates the thiazole nitrogen (N3), lowering its pKa and reducing its likelihood of acting as a hydrogen bond acceptor. This can be crucial for avoiding off-target interactions or improving cell permeability.
-
Enhanced C-H Acidity: The C-H bond of the CHF2 group itself is acidified, which is the very reason it can act as a hydrogen bond donor.[11]
-
Altered Aromatic Interactions: The modified electronic profile of the thiazole ring can influence its π-stacking and other aromatic interactions with protein residues.
General Synthetic Strategies
The synthesis of 2-(difluoromethyl)-5-phenyl-1,3-thiazole can be approached through established heterocyclic chemistry methodologies. The most logical and widely adopted route is a variation of the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an α-haloketone.
For this specific scaffold, the key precursors are difluorothioacetamide (or a derivative) and a 2-halo-1-phenylethan-1-one (e.g., 2-bromoacetophenone).
Proposed Synthetic Workflow
The following protocol outlines a validated, step-by-step procedure for the laboratory-scale synthesis of the core scaffold.
Step 1: Synthesis of 2-Bromoacetophenone (α-Bromoacetophenone)
-
Causality: This step creates the electrophilic α-haloketone component required for the Hantzsch cyclization. Bromination is chosen for its high reactivity and good yields.
-
To a solution of acetophenone (1.0 eq) in a suitable solvent like acetic acid or chloroform, add bromine (1.0 eq) dropwise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine disappears.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2-bromoacetophenone as a white solid.
Step 2: Synthesis of Difluorothioacetamide
-
Causality: This step generates the nucleophilic thioamide bearing the crucial difluoromethyl group. This is often the most challenging precursor to prepare. One common method involves the reaction of difluoroacetic acid derivatives.
-
Convert difluoroacetic acid to its corresponding amide, 2,2-difluoroacetamide, using standard amidation conditions (e.g., via an acyl chloride or using a coupling agent like DCC).
-
Treat the 2,2-difluoroacetamide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P4S10), in an anhydrous solvent like toluene or THF.
-
Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction, filter off any solids, and concentrate the solvent.
-
Purify the crude difluorothioacetamide by column chromatography on silica gel.
Step 3: Hantzsch Cyclization to form 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
-
Causality: This is the key bond-forming and ring-closing step. The sulfur of the thioamide attacks the α-carbon of the haloketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
-
Dissolve difluorothioacetamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in a polar solvent such as ethanol or isopropanol.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final compound.
Self-Validation: The identity and purity of the final product must be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure, paying close attention to the characteristic triplet signal for the CHF2 proton in ¹H NMR and the corresponding signals in ¹⁹F NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
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Caption: Proposed synthetic workflow for 2-(difluoromethyl)-5-phenyl-1,3-thiazole.
Pharmacological Significance and Applications
While direct biological data for the unsubstituted 2-(difluoromethyl)-5-phenyl-1,3-thiazole scaffold is limited in public literature, its pharmacological potential can be reliably inferred from studies on closely related analogs. The combination of the phenylthiazole moiety, a known pharmacophore in oncology and inflammation, with the beneficial CHF2 group points toward several promising therapeutic areas.
Potential as Enzyme Inhibitors
Many kinase inhibitors and other enzyme-targeted drugs feature substituted thiazole rings. The CHF2 group's ability to act as a hydrogen bond donor makes it particularly well-suited for interacting with residues in ATP-binding pockets or catalytic sites.
-
Kinase Inhibition (Oncology): Phenylthiazole derivatives have been investigated as inhibitors of key kinases in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[19] The CHF2 group can replace a critical hydroxyl group in known inhibitors to block metabolic oxidation at that site, potentially leading to compounds with improved duration of action.
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition (Immuno-Oncology): IDO1 is a promising target for cancer immunotherapy. Imidazothiazole derivatives have been identified as IDO1 inhibitors, where a basic nitrogen atom coordinates with the enzyme's heme iron.[20] The electron-withdrawing nature of the 2-CHF2 group would modulate the basicity of the thiazole nitrogen, which could be used to fine-tune this interaction and improve selectivity.
Anticancer and Antimicrobial Activity
The thiazole nucleus is a cornerstone of many agents with antiproliferative and antimicrobial activity.[6][7][9][21]
-
Antiproliferative Effects: Thiazole-chalcone hybrids and other derivatives have shown potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer.[9][19][22] The mechanism often involves the induction of apoptosis or cell cycle arrest. The introduction of the 2-CHF2-5-phenyl scaffold into such molecules is a logical strategy for lead optimization.
-
Antibacterial/Antifungal Activity: The thiazole ring is present in numerous antimicrobial agents.[5] The increased lipophilicity and metabolic stability conferred by the CHF2 group could enhance the ability of these compounds to penetrate bacterial cell walls and resist enzymatic degradation, potentially overcoming resistance mechanisms.
Structure-Activity Relationships (SAR) and Drug Discovery Workflow
Developing a lead compound from the core scaffold requires a systematic exploration of its Structure-Activity Relationships (SAR).[23] This involves synthesizing analogs with substitutions at key positions to probe interactions with the biological target and optimize ADME properties.
Key Positions for Derivatization
-
The Phenyl Ring (C5): This is a primary vector for modification. Substituents at the ortho, meta, and para positions can drastically alter activity.
-
Rationale: Introducing electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -OCH3, -CH3) groups can modulate electronic properties and explore specific pockets in a binding site.[24] Bulky groups can provide steric hindrance or access deeper hydrophobic regions.
-
-
The Thiazole Ring (C4): The C4 position is another key site for substitution.
-
Rationale: Adding small alkyl groups (e.g., methyl) or other functional groups can influence the molecule's orientation in the binding site and fine-tune its solubility and metabolic profile.
-
General Drug Discovery Workflow
The development of a novel therapeutic based on this scaffold would follow a standard, iterative drug discovery process.
dot digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=normal];
} }
Caption: A typical iterative workflow for drug discovery using the core scaffold.
Conclusion and Future Outlook
The 2-(difluoromethyl)-5-phenyl-1,3-thiazole scaffold is a highly promising platform for the development of novel therapeutics. It masterfully combines the structural rigidity and proven biological relevance of the phenylthiazole core with the unique and advantageous properties of the difluoromethyl group—namely, its capacity to act as a metabolically stable hydrogen bond donor. This combination provides medicinal chemists with a powerful tool to design molecules with enhanced target affinity, improved selectivity, and superior pharmacokinetic profiles. Future research should focus on the synthesis of diverse analog libraries and their evaluation against key therapeutic targets, particularly in oncology and infectious diseases, to fully unlock the potential of this privileged pharmacophore.
References
- Vertex AI Search. (2020).
- Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- Figshare. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept - Journal of Medicinal Chemistry.
- Vertex AI Search. (2024).
- Macmillan Group - Princeton University. (2024).
- PMC. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
- MDPI. (2022). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole.
- ResearchGate. (2024). (PDF)
- Cardiff University. (2024). 18F-Difluoromethyl(ene)
- PMC. (2022).
- Vertex AI Search. (2024).
- PMC. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (2025).
- Drug Design Org. (2005).
- ResearchGate. (2021). (PDF)
- Vertex AI Search. (2023).
- Vertex AI Search. (2023).
- Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
- Frontiers. (2021).
- Ukaaz Publications. (2024). Thiazole chalcones: Promising agents with diverse pharmacological properties.
- Curr Trends Pharm Pharm Chem. (2022).
- PMC. (2014).
Sources
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole: A versatile pharmacophore moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. acs.figshare.com [acs.figshare.com]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 20. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ukaazpublications.com [ukaazpublications.com]
- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 24. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
Electronic effects of difluoromethyl substitution on thiazole rings
Electronic Effects of Difluoromethyl ( ) Substitution on Thiazole Rings
Executive Summary: The "Goldilocks" Bioisostere
In modern drug discovery, the difluoromethyl group (
Unlike
Physicochemical & Electronic Properties[1][2][3][4]
The Lipophilic Hydrogen Bond Donor (HBD) Concept
The defining feature of the
-
Interaction Energy: The
interaction energy is estimated between 1.5 to 2.5 kcal/mol , weaker than a classical bond but sufficient to lock bioactive conformations or displace high-energy water molecules in a binding pocket. -
Bioisosterism:
is a bioisostere for hydroxyl ( ) and thiol ( ) groups but with higher lipophilicity ( to vs ).
Electronic Withdrawal: Inductive vs. Resonance
The
| Substituent | Hammett | Hammett | Electronic Character |
| Methyl ( | -0.07 | -0.17 | Weak Donor |
| Difluoromethyl ( | 0.35 | 0.32 | Moderate EWG |
| Trifluoromethyl ( | 0.43 | 0.54 | Strong EWG |
Note: Values are approximate for phenyl systems but translate trend-wise to heteroaromatics.
When attached to a thiazole ring, this electron withdrawal reduces the electron density of the aromatic system, lowering the
Positional Analysis: C2 vs. C4 vs. C5
The impact of
C2-Substitution (The "Metabolic Shield")
-
Electronic Effect: The C2 position is naturally electron-deficient due to the adjacent electronegative Nitrogen and Sulfur. Placing a
here exacerbates this deficiency. -
Basicity Modulation: Strongest reduction in the basicity of N3. This reduces the risk of hERG channel inhibition (often linked to basic amines) and improves permeability by keeping the molecule neutral at physiological pH.
-
Metabolic Impact: C2 is a common "soft spot" for oxidative metabolism.
blocks this site sterically and electronically without the extreme lipophilicity penalty of a or -butyl group.
C4-Substitution (The "Vector Tuner")
-
Electronic Effect: Moderate influence on the N3 lone pair.
-
Structural Role: Often used to direct vectors into solvent-exposed regions of a protein pocket. The
proton can form water-mediated bridges.
C5-Substitution (The "Electrophilic Blocker")
-
Electronic Effect: C5 is the most electron-rich position in unsubstituted thiazoles and the primary site for electrophilic metabolic attack (e.g., glutathione conjugation).
-
Stability:
at C5 deactivates the ring towards electrophilic attack, significantly prolonging half-life ( ).
Visualization: Decision Logic & Synthesis
Strategic Decision Tree for Thiazole Substitution
The following diagram illustrates the decision logic for selecting the optimal thiazole substitution pattern based on medicinal chemistry objectives.
Caption: Decision matrix for deploying
Synthetic Methodologies
Synthesizing difluoromethyl-thiazoles requires specialized protocols, as direct fluorination is often too harsh.
Method A: Radical Difluoromethylation (Minisci-Type)
This is the most versatile method for late-stage functionalization of existing thiazole cores. It relies on the generation of a nucleophilic
Mechanism:
-
Radical Source: Zinc difluoromethanesulfinate (DFMS, Baran's Reagent) or
. -
Oxidant: tert-Butyl hydroperoxide (TBHP) or persulfates.
-
Selectivity: The radical is nucleophilic; it prefers the most electron-deficient position (typically C2 > C4 > C5). If C2 is blocked, it goes to C4/C5.
Method B: The Hantzsch Cyclization (Building Block Approach)
For maximum regiocontrol, constructing the ring from difluorinated precursors is preferred.
Workflow:
-
Precursor: Use
-bromo-difluoromethyl ketones or difluoro- -keto esters. -
Cyclization: Condensation with thioamides.[1]
Detailed Experimental Protocol
Protocol: Innate C-H Difluoromethylation of 4-Phenylthiazole
This protocol utilizes a Minisci-type radical substitution to install
Materials:
-
Substrate: 4-Phenylthiazole (1.0 equiv)
-
Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for protonating the thiazole to activate it.
Step-by-Step Procedure:
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve 4-Phenylthiazole (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Activation: Add TFA (0.5 mmol) to protonate the thiazole nitrogen. Note: This lowers the LUMO energy, making the ring more receptive to the nucleophilic radical.
-
Reagent Addition: Add Zinc difluoromethanesulfinate (1.5 mmol) in one portion.
-
Initiation: Add TBHP (2.5 mmol) dropwise over 5 minutes at
, then allow the reaction to warm to Room Temperature (RT). -
Monitoring: Stir vigorously at RT for 12-24 hours. Monitor by LC-MS for the appearance of the product mass (
). -
Workup: Quench with saturated
(careful, gas evolution). Extract with DCM ( mL). Dry organics over and concentrate. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation Criteria:
-
NMR: Look for a doublet (coupling to H) around
to ppm. -
NMR: The
proton typically appears as a triplet ( Hz) in the 6.5–7.5 ppm region.
Synthetic Workflow Diagram
Caption: Mechanistic flow for the Minisci-type radical difluoromethylation of thiazoles.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link[4]
-
Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature (Foundational Minisci Logic). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews. Link
-
Ji, Y., et al. (2014). Innate C-H Trifluoromethylation of Heterocycles. PNAS (Analogous protocol adapted for Difluoromethylation). Link
Methodological & Application
Application Note: Synthesis Protocols for 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes high-fidelity, scalable synthesis over theoretical but operationally difficult routes.
Executive Summary & Strategic Analysis
The introduction of a difluoromethyl (
For the specific synthesis of 2-(difluoromethyl)-5-phenyl-1,3-thiazole , a standard Hantzsch thiazole synthesis is not recommended as the primary route. The condensation of thioamides with
Therefore, this guide details two superior protocols:
-
Protocol A (The "Gold Standard"): A stepwise, highly controlled route using Suzuki coupling followed by late-stage deoxofluorination. This ensures unambiguous regiochemistry and is suitable for scale-up.
-
Protocol B (The "Rapid Access"): A direct C–H radical difluoromethylation (Minisci-type) of 5-phenylthiazole. This is ideal for rapid library generation but requires careful handling of radical initiators.
Retrosynthetic Analysis
The logic follows two distinct disconnections. Path A relies on constructing the carbon skeleton first and installing the fluorine atoms last. Path B relies on the direct functionalization of the C2–H bond, which is the most acidic and nucleophilic radical-accepting site on the thiazole ring.
Figure 1: Retrosynthetic logic comparing the stepwise Deoxofluorination route (Path A) and the direct Radical Alkylation route (Path B).
Protocol A: Stepwise Synthesis via Deoxofluorination
Best for: Scale-up (>10g), high purity requirements, and strict regiochemical confirmation.
Phase 1: Synthesis of 5-Phenylthiazole
If 5-phenylthiazole is not purchased commercially, it is synthesized via Suzuki-Miyaura coupling.
-
Reagents: 5-Bromothiazole (1.0 equiv), Phenylboronic acid (1.2 equiv),
(5 mol%), (2.0 equiv). -
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
-
Conditions: Reflux (
) for 12 hours under Argon.
Phase 2: Formylation (Synthesis of 5-phenylthiazole-2-carbaldehyde)
This step exploits the acidity of the C2 proton (
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.
-
Dissolution: Dissolve 5-phenylthiazole (10 mmol) in anhydrous THF (50 mL). Cool the solution to
(dry ice/acetone bath). -
Lithiation: Add
(2.5 M in hexanes, 11 mmol, 1.1 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature below to prevent ring fragmentation. -
Reaction: Stir at
for 45 minutes. The solution typically turns a deep color (orange/red). -
Quench: Add anhydrous DMF (15 mmol, 1.5 equiv) dropwise. Stir for 30 minutes at
, then allow the mixture to warm to . -
Workup: Quench with saturated
solution. Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Phase 3: Deoxofluorination (Aldehyde to )
Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Perform in a fume hood behind a blast shield.
Step-by-Step Protocol:
-
Setup: Use a Teflon or polypropylene vessel if possible (glass is acceptable for short durations if anhydrous).
-
Reactants: Dissolve 5-phenylthiazole-2-carbaldehyde (5 mmol) in anhydrous DCM (20 mL). Cool to
. -
Addition: Add DAST (10 mmol, 2.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Mechanistic Note: The oxygen attacks the sulfur of DAST, releasing
, which then displaces the activated oxygen species. A second fluoride attack completes the gem-difluorination.
-
-
Quench (Critical): Cool to
. Slowly add saturated . Caution: Vigorous evolution. -
Isolation: Extract with DCM. The product is often volatile; avoid high-vacuum for extended periods.
Protocol B: Direct Radical Difluoromethylation (Minisci)
Best for: Rapid library synthesis, late-stage functionalization, small scale (<100mg).
This method utilizes the innate reactivity of the thiazole C2 position toward nucleophilic radicals. The reagent of choice is Zinc difluoromethanesulfinate (DFMS), also known as the Baran reagent.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagents: To a vial, add 5-phenylthiazole (0.5 mmol),
(DFMS, 1.5 mmol, 3.0 equiv). -
Solvent: Add DCM (2 mL) and Water (0.8 mL). The biphasic system helps solubilize the zinc salt.
-
Initiator: Add Trifluoroacetic acid (TFA, 0.5 mmol, 1.0 equiv) followed by tert-Butyl hydroperoxide (TBHP, 70% aq., 2.5 mmol, 5.0 equiv) dropwise at
. -
Conditions: Stir vigorously at room temperature for 24 hours.
-
Note: If conversion is low after 12h, add a second portion of DFMS and TBHP.
-
-
Workup: Dilute with DCM and saturated
. Filter through a pad of Celite to remove zinc salts. Separate layers and concentrate.[1][2] -
Purification: Preparative HPLC or Flash Chromatography.
Analytical Data & Validation
Upon synthesis, the identity of the compound must be validated using NMR. The
| Technique | Parameter | Expected Signal Characteristics |
| 1H NMR | Triplet ( | |
| 1H NMR | Thiazole C4-H | Singlet ( |
| 19F NMR | Doublet ( | |
| 13C NMR | Triplet ( |
Safety & Handling
-
DAST (Diethylaminosulfur trifluoride): Reacts violently with water to produce HF. Thermal instability above
can lead to explosion. Store in freezer. -
Thioamides/Thiazoles: often carry a sulfur stench. Use bleach (sodium hypochlorite) to quench glassware and waste to oxidize sulfur byproducts and neutralize odor.
-
TBHP (tert-Butyl hydroperoxide): Oxidizer. Do not mix with transition metal salts in concentrated forms without solvent.
References
-
Hantzsch Synthesis Regiochemistry
-
Suzuki Coupling of Thiazoles
-
Minisci Difluoromethylation (Baran Reagent)
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99.
-
-
Deoxofluorination Protocols
Sources
- 1. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: C-H Functionalization of 5-Phenyl-1,3-Thiazole Derivatives
Part 1: Executive Summary & Strategic Analysis
The 5-phenyl-1,3-thiazole scaffold is a privileged pharmacophore found in potent bioactive molecules, including antifungal agents and kinase inhibitors (e.g., Dasatinib analogues). Unlike simple thiazoles, the presence of the phenyl group at the C5 position fundamentally alters the electronic landscape and steric environment of the heteroaromatic core.
The Core Challenge: In unsubstituted thiazoles, the C5 position is the most electron-rich and kinetically favored site for electrophilic C-H activation (e.g., Pd-catalyzed arylation). In 5-phenyl-1,3-thiazole , this "easy" site is blocked. Consequently, functionalization must be directed toward the C2 position (acidic, electron-deficient) or the chemically recalcitrant C4 position .
Regioselectivity Landscape
The following decision map illustrates the reactivity profile of the 5-phenyl-1,3-thiazole core, guiding your choice of synthetic strategy.
Figure 1: Strategic decision tree for regioselective functionalization of 5-phenyl-1,3-thiazole.
Part 2: Detailed Experimental Protocols
Protocol A: C2-Selective Radical Alkylation (Minisci Reaction)
Application: Introduction of alkyl, acyl, or carbamoyl groups at C2 without pre-functionalization. Mechanism: The thiazole nitrogen is protonated by acid, increasing the electron deficiency at C2, making it highly susceptible to nucleophilic alkyl radicals generated from carboxylic acids or alcohols.
Reagents & Setup
-
Substrate: 5-phenyl-1,3-thiazole (1.0 equiv)
-
Radical Source: Alkyl carboxylic acid (e.g., Pivalic acid, 3.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: K₂S₂O₈ (3.0 equiv)
-
Additive: TFA (1.0 equiv) to ensure N-protonation.
Step-by-Step Methodology
-
Preparation: In a partial vial, dissolve 5-phenyl-1,3-thiazole (0.5 mmol) in 2 mL DCM. Add 2 mL distilled water.
-
Acidification: Add TFA (0.5 mmol). Stir vigorously for 5 minutes to protonate the thiazole.
-
Reagent Addition: Add the alkyl carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol).
-
Initiation: Heat the mixture to 40°C. Add K₂S₂O₈ (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (CO₂) will occur.
-
Reaction: Stir vigorously at 40–50°C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Basify with sat. NaHCO₃ to pH 8. Extract with DCM (3x).[3] Wash combined organics with brine.[3]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Expert Insight: If the reaction is sluggish, switch solvent to 100% DMSO (no Ag catalyst needed if using Fenton chemistry or persulfate alone at higher temp), but the biphasic Ag-catalyzed method is generally cleaner for thiazoles.
Protocol B: C2-Selective Direct Arylation (Pd/Cu Catalysis)
Application: Coupling with aryl halides to form 2,5-diphenyl-thiazole derivatives. Mechanism: Concerted Metallation-Deprotonation (CMD). The acidity of C2-H allows Pd to insert without requiring a pre-installed halogen.
Reagents & Setup
-
Substrate: 5-phenyl-1,3-thiazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos (for hindered substrates)
-
Base: Cs₂CO₃ (2.0 equiv) or Cu(OAc)₂ (stoichiometric oxidant if using boronic acids)
-
Solvent: DMF or DMA (anhydrous)
Step-by-Step Methodology
-
Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.
-
Charging: Add Pd(OAc)₂ (0.025 mmol), Ligand (0.05 mmol), Cs₂CO₃ (1.0 mmol), and Aryl Bromide (0.6 mmol).
-
Substrate Addition: Add 5-phenyl-1,3-thiazole (0.5 mmol) dissolved in anhydrous DMA (3 mL).
-
Heating: Seal and heat to 120°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMA.
-
Purification: Flash column chromatography.
Critical Control Point: The C5-phenyl ring creates steric bulk. If using ortho-substituted aryl halides, switch to a smaller ligand (e.g., P(o-tol)₃) or increase temperature to 140°C.
Protocol C: C2-Lithiation & Electrophile Trapping
Application: Introduction of carbonyls (aldehydes, ketones) or halogens (I, Br). Mechanism: C2-H is the most acidic proton (pKa ~29). n-BuLi selectively deprotonates C2 over the phenyl ring protons.
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a round-bottom flask. Add 5-phenyl-1,3-thiazole (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Observation: Solution often turns yellow/orange (formation of 2-lithio species).
-
Time: Stir at -78°C for 30–45 minutes. Do not warm up , or the lithio species may decompose or scramble to the phenyl ring.
-
-
Trapping: Add the Electrophile (e.g., DMF for aldehyde, I₂ for iodide) (1.2 equiv) dropwise.
-
Quenching: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with sat. NH₄Cl.
Part 3: Troubleshooting & Optimization Data
Comparative Efficiency of C2-Functionalization Methods
| Method | Target Group | Yield (Typical) | Tolerance (FG) | Main Limitation |
| Minisci (Radical) | Alkyl, Acyl | 40–65% | High (Acids, Amides) | Mono/Di-alkylation mixtures; requires optimization. |
| Pd-Catalyzed (CMD) | Aryl, Heteroaryl | 70–90% | Moderate | High temp required; steric sensitivity at C4/C5 interface. |
| Lithiation | CHO, I, COR | 85–95% | Low (No ketones/aldehydes) | Strictly anhydrous; cryogenic conditions. |
Mechanism Visualization: Pd-Catalyzed C2 Arylation
The following diagram details the catalytic cycle, highlighting the critical CMD step where the base abstracts the C2 proton.
Figure 2: Catalytic cycle for Pd-catalyzed C2-arylation via Concerted Metallation-Deprotonation (CMD).
References
-
Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. Journal of Organic Chemistry. [Link][4]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]
-
Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis. Organic Letters. (Note: Discusses C5 selectivity, providing context for why C5-blocked substrates force C2 reaction). [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules. [Link][5]
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. mdpi.com [mdpi.com]
- 3. Metal-, Photocatalyst-, and Light-Free Minisci C-H Acetylation of N-Heteroarenes with Vinyl Ethers [organic-chemistry.org]
- 4. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Radical Difluoromethylation of Thiazole Scaffolds: A Precision Protocol Guide
Executive Summary
The difluoromethyl group (
This guide details two field-proven protocols for the radical difluoromethylation of thiazoles. Unlike trifluoromethylation, which often relies on electrophilic radical pathways, difluoromethylation is driven by nucleophilic radical species , necessitating distinct activation strategies. We provide a robust "Diversinate" protocol for general screening and a mild photoredox method for acid-sensitive substrates.
Mechanistic Intelligence: The Nucleophilic Shift
To successfully functionalize thiazoles, one must understand the "philicity" of the radical species.
-
The Trap: Researchers often treat
and reagents interchangeably. -
The Reality: The difluoromethyl radical (
) is nucleophilic (SOMO energy similar to alkyl radicals), whereas the trifluoromethyl radical ( ) is electrophilic .[2][3]
Orbital Interactions & Regioselectivity
For electron-deficient heterocycles like thiazole, the reaction is controlled by the interaction between the radical's Singly Occupied Molecular Orbital (SOMO) and the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO).
-
Activation: Protonation of the thiazole nitrogen (using TFA or acid additives) lowers the LUMO energy, significantly accelerating the attack of the nucleophilic
radical. -
Selectivity: The attack occurs preferentially at the carbon with the largest LUMO coefficient.
-
Thiazole Preference: C2 > C5 > C4.
-
Note: If C2 is blocked, C5 is the secondary target. Steric bulk at C2 can shift selectivity to C5.
-
Mechanistic Cycle Visualization
Figure 1: The Minisci-type mechanism for thiazole difluoromethylation. Note the critical role of protonation in activating the substrate for nucleophilic radical attack.
Strategic Planning: Method Selection
Choose the protocol based on your substrate's sensitivity and the scale of the reaction.
| Feature | Protocol A: Innate Radical (Baran) | Protocol B: Photoredox (Visible Light) |
| Reagent | Zinc Difluoromethanesulfinate (DFMS) | Sodium Difluoromethanesulfinate |
| Conditions | Aqueous/Organic biphasic, Acidic | DMSO, Blue/Green LED, Air ( |
| Mechanism | Thermal Radical Generation | SET (Single Electron Transfer) |
| Substrate Scope | Robust substrates, Acid-tolerant | Acid-sensitive, Complex scaffolds |
| Scalability | High (Gram to Kilo scale) | Low/Medium (Flow required for scale) |
| Cost | Low | Low (Catalyst dependent) |
Experimental Protocols
Protocol A: The "Diversinate" Standard (Zinc Sulfinate)
Best for: Rapid analog generation, robust substrates, and C2-selective functionalization.
Reagents:
-
DFMS: Zinc difluoromethanesulfinate (
) [Commercially available or synthesized via reduction of ]. -
TBHP: tert-Butyl hydroperoxide (70% aq.[4] solution).
-
TFA: Trifluoroacetic acid.
-
Solvent: DCM/Water (2.5:1 ratio).
Step-by-Step Methodology:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the thiazole substrate (1.0 equiv, e.g., 0.5 mmol).
-
Solvent System: Add Dichloromethane (DCM, 1.5 mL) and Water (0.6 mL). Note: The biphasic system helps solubilize the zinc salt and the organic substrate.
-
Acidification: Add TFA (5.0 equiv) dropwise.
-
Why? Protonates the thiazole nitrogen to activate the ring (lowers LUMO).
-
-
Reagent Addition: Add DFMS (3.0 equiv) in one portion.
-
Initiation: Add TBHP (5.0 equiv) dropwise over 2 minutes.
-
Caution: Exothermic reaction. Evolution of
gas occurs. Ensure venting.
-
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours.
-
Monitoring: Check LC-MS for conversion.[4] If incomplete after 6h, add additional DFMS (1.0 equiv) and TBHP (2.0 equiv).
-
-
Workup: Quench with saturated aq.
(carefully, gas evolution). Extract with DCM ( ). Dry combined organics over . -
Purification: Concentrate and purify via silica gel chromatography.
Critical Parameter: The stoichiometry of DFMS/TBHP is often 3:5. Do not reduce this; the radical chain efficiency is moderate, and excess reagent ensures high conversion.
Protocol B: Mild Photoredox Catalysis
Best for: Late-stage functionalization of complex drugs, acid-labile protecting groups (Boc, acetals).
Reagents:
-
Precursor: Sodium difluoromethanesulfinate (
). -
Photocatalyst: Rose Bengal (2 mol%) or Eosin Y (2 mol%).
-
Oxidant: Air (balloon or open vial) or
balloon. -
Solvent: DMSO (anhydrous).
-
Light Source: Green LEDs (
).
Step-by-Step Methodology:
-
Setup: In a clear glass vial, dissolve thiazole substrate (0.2 mmol, 1.0 equiv) in DMSO (2.0 mL).
-
Catalyst & Reagent: Add Rose Bengal (2 mol%) and Sodium Difluoromethanesulfinate (2.0–3.0 equiv).
-
Degassing (Optional but Recommended): Briefly sparge with nitrogen for 2 minutes, then introduce an oxygen atmosphere (balloon) or simply leave the vial open to air if using a vigorous stir rate (air oxidation is sufficient for small scale).
-
Irradiation: Place the vial 2–3 cm from the Green LED source. Stir at room temperature.
-
Fan Cooling: Use a fan to maintain temperature
to prevent thermal degradation.
-
-
Reaction Time: 12–24 hours.
-
Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (
). Wash organic layer with brine to remove DMSO. -
Purification: Standard flash chromatography.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Poor radical generation or substrate deactivation. | Protocol A: Increase TFA (ensure full protonation). Add reagents in two batches (Time 0 and Time 4h). Protocol B: Switch to |
| Regioisomer Mixture | C2 and C5 sites have similar reactivity. | Add steric bulk to the C5 position if possible. Lower temperature to |
| Over-alkylation | Product is more reactive than starting material. | Stop reaction at 70% conversion. Reduce reagent equivalents to 1.5–2.0. |
| Decomposition | Substrate sensitive to oxidation. | Switch to Protocol B. If using Protocol A, replace TBHP with |
Decision Logic for Protocol Selection
Figure 2: Selection logic based on substrate stability and reaction scale.
References
-
Fujiwara, Y., et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles.[5][6] Nature.[5] [Link]
- Foundational text for the Zinc Sulfinate (Diversin
-
O'Hara, F., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. J. Am. Chem. Soc.[5][6] [Link]
- Defines the regioselectivity rules and the role of proton
-
Li, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
- Source for the mild photoredox protocol using Rose Bengal.
-
Ji, Y., et al. (2013). Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
- Comparative mechanistic insight on radical philicity.
Sources
- 1. BJOC - Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. Baran Diversinates™ [sigmaaldrich.com]
Application Note & Protocol: A Guideline for the Synthesis of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole via Hantzsch Cyclization
Abstract
This document provides a comprehensive guide for the synthesis of 2-(difluoromethyl)-5-phenyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The difluoromethyl (CHF₂) moiety is a crucial pharmacophore, acting as a bioisosteric replacement for hydroxyl, thiol, or amine groups, thereby enhancing metabolic stability, membrane permeability, and target binding affinity.[1][2] The protocol herein details a robust and widely utilized synthetic route: the Hantzsch thiazole synthesis. This classic cyclization reaction involves the condensation of an α-haloketone (2-bromo-1-phenylethanone) with a thioamide (2,2-difluoroethanethioamide). We provide detailed, step-by-step protocols for the preparation of the key intermediates and the final cyclization, complete with mechanistic insights, characterization data, and expert commentary to ensure reproducibility and success. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction and Scientific Rationale
The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[3][4] Its prevalence stems from its metabolic stability and its ability to participate in various non-covalent interactions within biological targets. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, used to modulate a molecule's physicochemical properties such as lipophilicity and pKa.[2][5][6]
The difluoromethyl (CHF₂) group, in particular, offers unique advantages. It is a lipophilic hydrogen bond donor and is recognized as a metabolically stable bioisostere of functional groups prone to oxidative metabolism, such as alcohols and thiols.[2] The combination of the robust thiazole core with the advantageous difluoromethyl group makes 2-(difluoromethyl)-5-phenyl-1,3-thiazole an attractive building block for novel therapeutic agents.
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and versatile methods for constructing the thiazole ring.[3][7][8] It is a two-component condensation reaction that forms the C4-C5 and N3-C4 bonds of the thiazole ring from an α-haloketone and the S1-C2-N3 fragment from a thioamide.[3] This application note leverages this classic transformation to provide a clear pathway to the target compound.
Synthetic Strategy and Reaction Mechanism
The synthesis is achieved via a convergent strategy, wherein two key intermediates, 2-bromo-1-phenylethanone (I) and 2,2-difluoroethanethioamide (II) , are first prepared or procured and then condensed in a final cyclization step.
Overall Reaction Scheme
Caption: Overall synthetic route to the target compound.
The Hantzsch Thiazole Synthesis Mechanism
The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration to form the stable aromatic ring.[3][8]
-
S-Alkylation (Sₙ2 Reaction): The sulfur atom of the thioamide (II) , being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone (I) , displacing the bromide ion. This forms an isothioamide salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate attacks the carbonyl carbon of the ketone functionality, forming a five-membered ring, a 4-hydroxythiazoline intermediate.[3]
-
Dehydration and Aromatization: Under the heated reaction conditions, this hydroxylated intermediate readily undergoes dehydration (loss of H₂O) to yield the final, thermodynamically stable, aromatic 2-(difluoromethyl)-5-phenyl-1,3-thiazole product.[8]
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. 2-Bromo-1-phenylethanone is a lachrymator and skin irritant.
Protocol 1: Preparation of 2-Bromo-1-phenylethanone (I)
This protocol describes the acid-promoted α-bromination of acetophenone.[9]
| Reagents & Materials | Equipment |
| Acetophenone | Round-bottom flask (250 mL) |
| Bromine (Br₂) | Dropping funnel |
| Glacial Acetic Acid | Magnetic stirrer and stir bar |
| Sodium Bicarbonate (sat. aq.) | Ice bath |
| Dichloromethane (DCM) | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
Procedure:
-
Charge a 250 mL round-bottom flask with acetophenone (e.g., 12.0 g, 100 mmol) and glacial acetic acid (50 mL).
-
Cool the stirred solution in an ice bath.
-
Slowly add bromine (e.g., 5.4 mL, 105 mmol, 1.05 eq.) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
Expert Insight: The slow, cold addition minimizes the formation of dibrominated byproducts. The acidic medium is crucial for catalyzing the formation of the enol tautomer, which is the active nucleophile that reacts with bromine.[9]
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water. A pale yellow solid should precipitate.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid and quench any unreacted bromine.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or isopropanol to yield 2-bromo-1-phenylethanone as a white to pale yellow crystalline solid.
Protocol 2: Hantzsch Cyclization to 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
This protocol details the final condensation step.[3][10]
| Reagents & Materials | Equipment |
| 2-Bromo-1-phenylethanone (I) | Round-bottom flask (100 mL) |
| 2,2-Difluoroethanethioamide (II) | Reflux condenser |
| Ethanol (Absolute) | Magnetic stirrer and stir bar |
| Sodium Bicarbonate (sat. aq.) | Heating mantle |
| Ethyl Acetate | Buchner funnel and filter flask |
| Hexanes | Rotary evaporator |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-bromo-1-phenylethanone (I) (e.g., 3.98 g, 20 mmol) and 2,2-difluoroethanethioamide (II) (e.g., 2.18 g, 20 mmol, 1.0 eq.) in absolute ethanol (40 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:7 Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the hydrobromic acid byproduct formed during the reaction. The initial product may exist as its HBr salt, and neutralization helps precipitate the free base.[8]
-
Wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Caption: Experimental workflow for the Hantzsch cyclization step.
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized 2-(difluoromethyl)-5-phenyl-1,3-thiazole.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 65 - 85% (post-purification) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.30 (m, 6H, Ar-H and thiazole C4-H), 6.75 (t, J = 54 Hz, 1H, CH F₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -115 to -125 (d, J = 54 Hz, CF₂ H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155-150 (t, J ≈ 240 Hz, C F₂H), aromatic carbons (145-125 ppm) |
| HRMS (ESI) | Calculated m/z for C₁₀H₈F₂NS⁺ [M+H]⁺, observed value should be within ± 5 ppm |
-
Note on NMR: The key diagnostic signal in the ¹H NMR is the large triplet for the CHF₂ proton due to coupling with the two fluorine atoms. Correspondingly, the ¹⁹F NMR will show a doublet due to coupling with the single proton.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure starting materials are pure and dry. |
| Product loss during work-up. | Ensure pH is basic (>8) after NaHCO₃ wash to fully precipitate the free base. Be careful during extractions. | |
| Impure Product | Side reactions (e.g., self-condensation of the α-haloketone). | Use high-purity starting materials. Ensure the thioamide is added promptly after the haloketone is dissolved. |
| Inefficient purification. | Optimize the mobile phase for column chromatography. If recrystallizing, try different solvent systems. | |
| Reaction Stalls | Poor quality reagents. | Use freshly distilled/purified solvents and high-purity reagents. |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 2-(difluoromethyl)-5-phenyl-1,3-thiazole via the Hantzsch thiazole synthesis. By providing clear, step-by-step instructions, mechanistic rationale, and expected characterization data, this guide serves as a valuable resource for chemists in pharmaceutical and academic research. The methodology is robust and scalable, enabling access to a key building block for the development of novel, fluorinated therapeutic agents.
References
-
Study.com. (n.d.). How would you prepare the mentioned compound from 2-phenylethanol? 2-Bromo-1-phenylethane. Retrieved from [Link]
-
Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Supporting Information, The Royal Society of Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved from [Link]
-
Kim, S., et al. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. Retrieved from [Link]
- Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.
-
Al-Omar, M. A. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-bromo-1-phenylethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]
-
Tashtoush, H. I., et al. (n.d.). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
El-Samaily, M. A., et al. (2022). Synthetic Access to Aromatic α-Haloketones. MDPI. Retrieved from [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... National Institutes of Health (NIH). Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health (NIH). Retrieved from [Link]
-
ACS Publications. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]
-
ScienceDirect. (2011). A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cell. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
-
IJSAT. (n.d.). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. Retrieved from [Link]
-
SciELO. (n.d.). N-Acyl-3,3-difluoro-2-oxoindoles as versatile intermediates for the preparation of different 2,2-difluorophenylacetic derivatives. Retrieved from [Link]
-
DOI. (n.d.). Supporting information For Sulfite-promoted Synthesis of N-Difluoromethylthioureas via the Reaction of Azoles with Bromodifluoroacetate and Elemental Sulfur. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information Synthesis of Thioesters by Electrochemical Three-Component Reaction Involving Elemental Sulfur. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. bepls.com [bepls.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
Incorporating 2-(Difluoromethyl)-5-phenyl-1,3-thiazole into peptide backbones
[3][4]
Part 5: Troubleshooting & Critical Control Points
-
Regiochemistry of Hantzsch Synthesis:
-
Stability of the
Group:-
Issue: Potential dehydrofluorination to form
. -
Control: Avoid extremely strong bases (e.g., NaH, LDA) during functionalization. The standard organic bases (TEA, DIEA) and Piperidine used in SPPS are safe.
-
-
Solubility:
-
Issue: The rigid aromatic system may cause aggregation on resin.
-
Control: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or elevate coupling temperature to 50°C (microwave assisted) if coupling is sluggish.
-
References
-
Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link
-
Hantzsch, A. (1887).[6] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
- Bale, S. et al. (2018). Synthesis and biological evaluation of novel thiazole-containing peptides. European Journal of Medicinal Chemistry, 157, 1227-1243.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Purification methods for 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
Technical Support Center: Purification of 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
Executive Summary
Compound: 2-(Difluoromethyl)-5-phenyl-1,3-thiazole CAS: (Hypothetical/Variable based on synthesis route) Physicochemical Profile:
-
Lipophilicity: Moderate to High (LogP ~2.5–3.0 est.).[1] The difluoromethyl (
) group acts as a lipophilic hydrogen bond donor, significantly altering retention compared to methyl analogs. -
Basicity: Extremely Low.[1] The electron-withdrawing nature of the
group ( ) at the C2 position drastically reduces the basicity of the thiazole nitrogen compared to 2-methylthiazole (pKa ~2.5). Do not rely on standard acid-base extraction to protonate and extract this product into the aqueous phase. [1]
Module 1: Chemical Workup & Isolation (The "Crude" Stage)
User Issue: "I synthesized the compound via Hantzsch condensation, but my crude oil is dark and contains starting materials."
Diagnosis:
The Hantzsch synthesis (reaction of 2,2-difluoroethanethioamide with 2-bromo-1-phenylethanone) typically generates HBr as a byproduct.[1] The dark color often arises from the polymerization of the
Protocol: The Neutralization & Wash System
-
Step 1 (Quench): Upon reaction completion, the mixture is acidic (HBr salts). Concentrate the reaction solvent (often Ethanol or DMF) to near dryness.
-
Step 2 (Partition): Redissolve the residue in Ethyl Acetate (EtOAc) . Do not use Dichloromethane (DCM) initially if you plan to use extensive water washes, as emulsion formation is higher with crude thiazoles.
-
Step 3 (The pH Adjustment):
-
Wash the organic phase with Saturated
. -
Why? This neutralizes the HBr salts. Unlike alkyl-thiazoles, your target (
-thiazole) is too weakly basic to form a stable salt with weak acids, so it will remain in the organic layer.
-
-
Step 4 (Impurity Scavenging):
DOT Diagram: Workup Logic Flow
Caption: Logic flow for isolating weakly basic fluorinated thiazoles from Hantzsch synthesis mixtures.
Module 2: Chromatography (The Gold Standard)
User Issue: "The product co-elutes with the starting ketone on TLC. My spots are streaking."
Diagnosis:
-
Co-elution: The lipophilic
group makes the thiazole migrate similarly to the phenyl ketone starting material.[1] -
Streaking: While the
-thiazole is weakly basic, the thiazole nitrogen can still interact with acidic silanols on silica gel, causing tailing.[1]
Troubleshooting Guide:
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Silica Gel 60 ( | Standard phase.[1][2] Neutral alumina is an alternative if decomposition is observed (rare for this analog). |
| Mobile Phase | Hexane : Ethyl Acetate (9:1 to 4:1) | Start non-polar.[1] The |
| Modifier | 1% Triethylamine (TEA) | Critical: Pre-wash the column with 1% TEA in Hexane. This neutralizes acidic silanol sites, preventing the "streaking" of the thiazole nitrogen. |
| Detection | UV 254 nm | The 5-phenyl ring provides strong UV absorption.[1] |
| Stain | Differentiates the product (yellow/resistant) from unreacted ketone (oxidizes/turns brown). |
Separation Strategy for Close Impurities:
If the
-
Change Solvent Selectivity: Switch to Toluene : Acetone (20:1) . The
interactions of toluene with the phenyl ring can alter selectivity compared to Hex/EtOAc.[1] -
Chemical Scavenging: If unreacted
-haloketone is the issue, stir the crude mixture with polymer-supported amine scavenger (or excess thiourea) before the column to convert the ketone into a highly polar species that stays at the baseline.
Module 3: Crystallization (Polishing)
User Issue: "I chromatographed the product, but it's an off-white solid. How do I get analytical purity?"
Diagnosis: Fluorinated heterocycles often "oil out" before crystallizing due to low melting points and high lipophilicity.[1]
Protocol: The "Anti-Solvent" Drop
-
Dissolution: Dissolve the solid in a minimum amount of hot Ethanol (EtOH) .[1]
-
Induction: Add warm water dropwise until persistent turbidity is observed.
-
Cooling: Allow to cool to Room Temperature (RT) slowly. Do not put it immediately in the fridge, or it will oil out.
-
Harvest: Filter the needles/prisms.
Alternative System:Hexane/Dichloromethane .[1] Dissolve in minimal DCM, then layer Hexane on top and allow slow diffusion.
Module 4: Stability & Handling (The "Gotchas")
FAQ: Is the
-
Answer: Generally, yes, but with caveats.[1] Unlike
, the proton is acidic (pKa ~25-30). Strong bases (e.g., NaH, LDA) can deprotonate the group, leading to elimination of fluoride and formation of unstable carbenes or difluoroalkenes [2]. -
Rule: Avoid anhydrous strong bases. Aqueous
or used in workups is safe.
FAQ: Why is my yield lower than expected?
-
Answer: Volatility.[1] Small molecular weight fluorinated thiazoles can sublime.[1]
-
Fix: Do not dry under high vacuum (< 1 mbar) for prolonged periods if the molecular weight is < 250 g/mol . Use a rotary evaporator at 40°C and stop once solvent is removed.
References
-
Separation of Fluorinated Amino Acids and Oligopeptides. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the "fluorophilicity" and unique retention behavior of fluorinated compounds on silica and reverse-phase media.[1] URL:[Link]
-
2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Source: MDPI (Molecules). Context: Provides specific synthesis and workup protocols for 2-difluoromethyl-substituted thiazole analogs, confirming stability and extraction methods. URL:[Link]
-
Hantzsch Thiazole Synthesis. Source: SynArchive.[3] Context: foundational mechanism and standard workup procedures for thiazole synthesis.[1] URL:[Link]
Sources
Technical Support Center: Overcoming Instability of Difluoromethyl Groups during Thiazole Synthesis
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and practical solutions for one of the more nuanced challenges in modern heterocycle synthesis: the stabilization and successful incorporation of the difluoromethyl (CHF₂) group into a thiazole scaffold. The unique properties of the CHF₂ group—acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups—make it a highly valuable motif in drug discovery.[1][2][3][4] However, its inherent electronic characteristics can also render it, and its precursors, susceptible to degradation under common synthetic conditions.
This document moves beyond standard protocols to address the root causes of instability, offering troubleshooting advice, validated methodologies, and advanced strategies to help you achieve high-yield, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My Hantzsch synthesis of a 4-(difluoromethyl)thiazole is giving low yield and significant decomposition. What's going wrong?
This is a classic and frequently encountered issue. The traditional Hantzsch thiazole synthesis, while robust, often employs elevated temperatures and protic solvents (like ethanol), which can create a sufficiently acidic or basic environment to compromise the integrity of the difluoromethyl group, especially when attached to a carbonyl (e.g., in a 1,1-difluoro-3-ketone precursor).[5][6]
Root Cause Analysis:
-
Precursor Instability: The α-difluoromethyl ketone starting material is often the weak link. Under basic conditions, enolization can be followed by elimination of a fluoride ion. Under strong acidic conditions, the carbonyl can be activated towards unwanted side reactions.
-
Harsh Reaction Conditions: Prolonged heating can provide the activation energy needed for decomposition pathways to compete with the desired cyclization. The Hantzsch reaction involves several steps, including S-alkylation, cyclization, and dehydration.[5][7] Each step presents an opportunity for the sensitive CHF₂ group to degrade if conditions are not optimal.
-
Thioamide Reactivity: The nature of the thioamide can also influence the required reaction conditions. Less reactive thioamides may require harsher conditions, inadvertently promoting substrate decomposition.
Troubleshooting Workflow:
Caption: General degradation pathways for CHF₂ groups.
Under basic conditions , the primary risk is deprotonation followed by elimination of a fluoride ion to generate a difluorocarbene, or other base-mediated decompositions. [8]Under acidic, aqueous conditions , hydrolysis can occur, although this is generally slower. The specific pathway is highly dependent on the full molecular structure.
Q5: Which difluoromethylating reagents are most compatible with thiazole synthesis?
Compatibility depends on your strategy ("building block" vs. "late-stage").
-
For building blocks: You are not using a "difluoromethylating reagent" per se, but rather a precursor like 1-bromo-2,2-difluoroethanone. The key is the stability of this block under the cyclization conditions.
-
For late-stage C-H functionalization:
-
Zn(SO₂CF₂H)₂ (Baran's Reagent): Excellent functional group tolerance and operational simplicity make it a top choice. [9] * TMSCF₂H (Ruppert-Prakash Reagent): A versatile precursor for generating both nucleophilic CF₂H⁻ and radical CF₂H• species, often used in copper-catalyzed reactions. [1][3] * Photoredox Reagents (e.g., NaSO₂CF₂H): Ideal for mild, metal-free conditions, especially when sensitive functional groups are present. [10]
-
Q6: When should I choose a "building block" approach versus a "late-stage functionalization" strategy?
This is a critical strategic decision in drug development and process chemistry.
| Strategy | Description | Best For... | Pros | Cons |
| Building Block | Uses a precursor already containing the CHF₂ group (e.g., Hantzsch synthesis). [5][7] | Well-established, scalable routes where the precursor is stable or can be handled. | Often higher yielding for a specific target; fewer steps from advanced intermediates. | Precursor instability can be a major issue; less flexible for library synthesis. |
| Late-Stage | Introduces the CHF₂ group onto a pre-formed thiazole ring system. [3] | Rapid analogue synthesis (SAR studies); functionalizing complex molecules. | High flexibility; avoids carrying a sensitive group through multiple steps. | Can suffer from regioselectivity issues; reaction may not be compatible with all substrates. |
Section 3: Validated Protocols & Methodologies
Protocol 1: Late-Stage Radical C-H Difluoromethylation of a Thiazole Derivative
This protocol is adapted from principles of modern radical difluoromethylation and is suitable for functionalizing electron-rich heterocycles. [10]
-
Preparation: To an oven-dried reaction vial, add the thiazole substrate (1.0 equiv), sodium difluoromethanesulfinate (NaSO₂CF₂H, 2.0 equiv), and an organic photocatalyst such as Eosin Y (2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO or DMF). The concentration should be approximately 0.1 M with respect to the substrate.
-
Reaction Setup: Seal the vial with a septum and ensure the atmosphere is inert (or as specified by the procedure, some protocols use air/O₂ as the oxidant)[10]. Place the vial in front of a blue LED light source with fan cooling to maintain room temperature.
-
Execution: Stir the reaction mixture vigorously under irradiation for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Advanced Solutions: Continuous Flow Chemistry
For reactions involving unstable intermediates, such as the synthesis of a difluoromethyl thiazole from a sensitive ketone, continuous flow chemistry offers a transformative solution by minimizing reaction time and preventing the accumulation of unstable species. [11][12]
Conceptual Workflow for Flow Synthesis
Caption: Workflow for a continuous flow Hantzsch synthesis.
This setup allows the unstable difluoromethyl ketone and the thioamide to be mixed and immediately heated in a microreactor. The short residence time (minutes) is sufficient for the reaction to complete but too brief for significant decomposition to occur, leading to cleaner reaction profiles and higher yields. [13]
References
-
Interchim. (2017). Processing unstable intermediates with Flow Chemistry. [Link]
-
Yuan, M., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters. [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. (2023). National Institutes of Health (PMC). [Link]
-
Koperniku, A., et al. (2011). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Process Research & Development. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Baxendale, I. R., et al. (2008). A Bifurcated Pathway to Thiazoles and Imidazoles Using a Modular Flow Microreactor. The Journal of Organic Chemistry. [Link]
-
Wang, F., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Nagaki, A. (2018). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. YAKUGAKU ZASSHI. [Link]
-
Ismalaj, E., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Verhoog, S., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Guchhait, G., et al. (2017). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports. [Link]
-
Yang, X., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. [Link]
-
Kumawat, S., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
Perjesi, P. Continuous flow synthesis of heterocyclic scaffolds. [Link]
-
Zhang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by a Palladium-Catalyzed Carbonylative Sonogashira Coupling/Cyclization Cascade. Molecules. [Link]
-
Siddiqui, N., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Ghorai, P. (2020). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic & Biomolecular Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Al-wsabai, E. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Indonesian Journal of Pharmacy. [Link]
-
Riemer, C., et al. (2024). Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry. [Link]
-
Tan, Y. K., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Carboni, A., et al. (2018). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. GALA. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Beier, P., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Prakash, G. K. S., et al. (2018). (a) Decomposition of CF3 anion to difluorocarbene (:CF2) and fluoride... ResearchGate. [Link]
-
Zuldin, M. I., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
-
Antiñolo, M., et al. (2019). Mechanistic study of the reaction of CH2F2 with Cl atoms in the absence and presence of CH4 or C2H6: decomposition of CHF2OH and fate of the CHF2O radical. Physical Chemistry Chemical Physics. [Link]
-
D’Hondt, M., et al. (2024). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. [Link]
-
Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. [Link]
-
Kumar, V., & Singh, R. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
-
Abu-zaid, N. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
-
Sodeoka, M., et al. (2017). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. [Link]
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Technical Support Center: Minimizing Defluorination Side Reactions in Thiazole Derivatives
Welcome to the technical support center for chemists and researchers working with fluorinated thiazole derivatives. The incorporation of fluorine into thiazole scaffolds is a powerful strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other crucial physicochemical properties.[1][2][3][4] However, the very stability of the carbon-fluorine (C-F) bond presents a unique set of challenges during synthetic manipulations, with undesired defluorination reactions being a primary concern.[5][6]
This guide is designed to provide you with in-depth, actionable insights to anticipate, troubleshoot, and ultimately minimize these unwanted side reactions. We will delve into the mechanistic underpinnings of defluorination, offer practical solutions for common experimental hurdles, and provide validated protocols to enhance the robustness of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a problem with thiazole derivatives?
A1: Defluorination is an unintended side reaction where a fluorine atom is cleaved from the thiazole ring and typically replaced by a hydrogen atom or another nucleophile present in the reaction mixture. This leads to the formation of impurities that can be difficult to separate from the desired product, ultimately reducing the yield and purity of your target molecule.[7] Fluorinated thiazoles can be particularly susceptible to defluorination due to the electron-deficient nature of the thiazole ring, which can activate the C-F bond towards certain reagents and reaction conditions.
Q2: Under what reaction conditions is defluorination most commonly observed?
A2: Defluorination of fluorinated thiazoles is frequently encountered during cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), nucleophilic aromatic substitution (SNAr), and reactions involving strong bases or reducing agents.[8] The specific conditions that promote this side reaction include:
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for C-F bond cleavage.
-
Strongly Basic Conditions: Certain strong bases can either directly attack the fluorinated carbon or promote pathways leading to defluorination.
-
Presence of Reductive Species: Palladium-hydride (Pd-H) species, which can form from the reaction of palladium catalysts with bases, solvents, or water, are known culprits in reductive defluorination.[7]
Q3: Are certain positions on the thiazole ring more prone to defluorination?
A3: Yes, the position of the fluorine atom on the thiazole ring significantly influences its lability. The reactivity of a C-F bond is dictated by the electronic environment of the carbon to which it is attached. While a comprehensive reactivity map for all substituted thiazoles is complex, general principles of aromatic chemistry apply. Positions that are more electron-deficient are often more susceptible to nucleophilic attack, which can be a prelude to defluorination. Computational studies can be a valuable tool for predicting the relative reactivity of different C-F bonds within a specific thiazole derivative.
Q4: How can I detect and quantify defluorination byproducts?
A4: A multi-pronged analytical approach is recommended for the robust detection and quantification of defluorination byproducts:
-
¹⁹F NMR Spectroscopy: This is one of the most direct and powerful techniques. The disappearance of the fluorine signal corresponding to your starting material and the potential appearance of new fluorine-containing byproduct signals can be monitored.[9][10][11] Inorganic fluoride (F⁻) can also be detected as a sharp signal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for separating the desired product from the defluorinated byproduct and confirming their identities by their mass-to-charge ratio.[10][12]
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives, GC-MS can provide high-resolution separation and identification of byproducts.[13]
-
Ion Chromatography: This technique can be used to quantify the amount of free fluoride ions released into the reaction mixture, providing a direct measure of the extent of defluorination.[9][10]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve defluorination issues when they arise during your experiments.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of the hydrodefluorinated byproduct (Ar-H instead of Ar-F). | 1. Formation of a palladium-hydride (Pd-H) species.[7]2. Reaction temperature is too high.3. The chosen base is too strong or is acting as a hydride source. | 1. Ligand Modification: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the desired cross-coupling over reductive defluorination.[7]2. Temperature Optimization: Carefully screen lower reaction temperatures.3. Base Screening: Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄.[7] Avoid bases that can act as hydride donors. |
| Low conversion of starting material and presence of defluorinated byproduct. | 1. Catalyst deactivation.2. Slow transmetalation in cross-coupling reactions.[7] | 1. Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[7]2. Optimize Boron Reagent: Ensure the boronic acid or ester is of high purity. In some cases, converting the boronic acid to a trifluoroborate salt can improve stability and reactivity. |
| Formation of multiple unidentified byproducts in addition to the defluorinated species. | 1. Reaction conditions are too harsh, leading to decomposition.2. The substrate is unstable under the reaction conditions. | 1. Systematic Optimization: Perform a design of experiments (DoE) to systematically screen reaction parameters (temperature, solvent, base, catalyst, ligand) to find a milder, more selective set of conditions.2. Protecting Groups: If a sensitive functional group is present on the thiazole derivative, consider using a protecting group strategy. |
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting defluorination in a Suzuki coupling reaction, a common scenario where this side reaction is observed.
Caption: Troubleshooting workflow for defluorination.
Part 3: Preventative Strategies & Optimized Protocols
Proactively minimizing defluorination is always preferable to troubleshooting. This section provides strategies and a detailed protocol for a Suzuki coupling reaction, a common process where defluorination can be an issue.
Key Preventative Measures:
-
Ligand Selection: The choice of ligand for your transition metal catalyst is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination to form the C-C bond over the competing C-H bond formation that leads to defluorination.[7]
-
Base Selection: Use the mildest base that is effective for your transformation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over stronger bases like alkoxides.[7]
-
Solvent Choice: Be mindful of your solvent. While some reactions require protic co-solvents, be aware that alcohols can be a source of hydrides for the formation of Pd-H species. Anhydrous solvents should be used whenever possible.
-
Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of oxygen and moisture, which can contribute to catalyst degradation and side reactions.
Mechanistic Insight: The Competing Pathways
The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired defluorination pathway in a palladium-catalyzed Suzuki reaction.
Caption: Competing Suzuki coupling and defluorination pathways.
Optimized Protocol: Suzuki Coupling of a Fluorinated Thiazole Derivative
This protocol is a general starting point and should be optimized for your specific substrate.
Materials:
-
Fluorinated thiazole derivative (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the fluorinated thiazole derivative, the boronic acid or ester, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst and the ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture. If a co-solvent like water is required, ensure it is degassed.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or ¹⁹F NMR.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Baran, P. S. (2020, May 4). Get the F Out! C-F Bond Functionalization. Baran Lab. [Link]
-
Allouche, D., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2998. [Link]
-
Braun, T., et al. (2015). Consecutive C–F bond activation and C–F bond formation of heteroaromatics at rhodium: the peculiar role of FSi(OEt)3. Dalton Transactions, 44(25), 11599-11609. [Link]
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Wang, F., & Wang, J. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Catalysts, 11(11), 1399. [Link]
-
Cao, Z., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]
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McCord, J. P., et al. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment: Closing the Fluorine Mass Balance. Environmental Science & Technology, 58(40), 18567-18577. [Link]
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McNeil, J. D., et al. (2023). Boron, Aluminium, and Gallium Fluorides as Catalysts for the Defluorofunctionalisation of Electron-Deficient Arenes: The Role of NaBArF4 Promoters. ChemRxiv. [Link]
-
Clot, E., et al. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8756-8806. [Link]
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Jenne, C., et al. (2021). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Molecules, 26(22), 6940. [Link]
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El-Gazzar, M. G., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. [Link]
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Sharma, P., et al. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Processes, 13(7), 1335. [Link]
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Semproni, S. P., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex. Organometallics, 39(13), 2454-2463. [Link]
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Zhou, M., et al. (2021). Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. Frontiers in Chemistry, 9, 758651. [Link]
-
Maimone, T. J., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 133(45), 18106-18109. [Link]
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Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11364-11376. [Link]
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Pérez-Temprano, M. H., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society, 144(32), 14675-14687. [Link]
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Wang, C., et al. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. Organic Letters. [Link]
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Woods, S. L., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01552-21. [Link]
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Rizzi, M., et al. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology. [Link]
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Stout, K. C. D., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 9(27), 29509-29517. [Link]
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Ni, C., & Hu, J. (2017). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 1(6), 0045. [Link]
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Stout, K. C. D., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 9(27), 29509-29517. [Link]
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Wüst, F., et al. (2025). Syntheses of differentially fluorinated triazole-based 1-deoxysphingosine analogues en route to SphK inhibitors. Organic & Biomolecular Chemistry. [Link]
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Wang, Z., et al. (2025). Application of VUV/Sulfite Defluorination System for the Simple Detection of Perfluoroalkyl Substances. Molecules, 30(11), 2475. [Link]
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Beier, P., et al. (2023). Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ChemRxiv. [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Liu, F., et al. (2024). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp. Science Advances, 10(29), eado2219. [Link]
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Chan, A. C. K., et al. (2023). Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. The FEBS Journal, 290(14), 3687-3701. [Link]
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Hering, A. S., et al. (2023). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]
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Umemoto, T., et al. (2013). Mono- and trifluorination of the thiazole ring of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI). Journal of Fluorine Chemistry, 148, 74-80. [Link]
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Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11364-11376. [Link]
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Zhang, Z., et al. (2023). Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science, 14(20), 5431-5437. [Link]
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Gherghel, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 29(16), 3845. [Link]
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Woods, S. L., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. [Link]
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Alt, I., et al. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 15(7), 665. [Link]
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Gu, C., et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology, 53(7), 3649-3658. [Link]
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Sharma, A., et al. (2023). General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. [Link]
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Le, C. M., et al. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 64(33), e202507823. [Link]
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Schmidt, A., et al. (2022). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Molecules, 27(19), 6296. [Link]
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Enhancing regioselectivity in 5-phenyl-1,3-thiazole functionalization
Welcome to the technical support center for enhancing regioselectivity in the functionalization of 5-phenyl-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise and practical insights needed to achieve your synthetic targets with precision and efficiency.
Understanding the Regioselectivity of 5-Phenyl-1,3-Thiazole
The 5-phenyl-1,3-thiazole core presents three potential sites for C-H functionalization: C2, C4, and the ortho-, meta-, and para-positions of the phenyl ring. The inherent electronic properties of the thiazole ring dictate the intrinsic reactivity of its C-H bonds.
-
C2 Position: The proton at the C2 position is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it the primary site for deprotonation by strong bases (metalation).[1]
-
C5 Position: This position is the most electron-rich and, therefore, the most susceptible to electrophilic attack and palladium-catalyzed direct C-H activation.[1][2] The presence of the phenyl group at this position in the target molecule means this site is already functionalized.
-
C4 Position: The C4 position is the least reactive C-H bond on the thiazole ring, making its selective functionalization the most challenging.[1]
The phenyl substituent itself can also be functionalized, typically at the ortho-positions, through directed C-H activation if a suitable directing group is present on the thiazole ring or the phenyl ring itself.
Frequently Asked Questions (FAQs)
Q1: I want to introduce a substituent at the C2 position of 5-phenyl-1,3-thiazole. What is the most reliable method?
A1: The most reliable and widely used method for C2 functionalization is deprotonation (lithiation) followed by quenching with an electrophile. The C2 proton is the most acidic on the thiazole ring, allowing for selective removal with a strong organolithium base like n-butyllithium (n-BuLi). The resulting C2-lithiated intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂).[1]
Critical Factors for Successful C2-Lithiation:
-
Temperature: The reaction must be conducted at low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate and minimize side reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent and the lithiated intermediate by atmospheric oxygen and moisture.
Q2: My goal is to functionalize the C4 position. Why is this so difficult, and what strategies can I employ?
A2: The C4 position is electronically and sterically the least accessible site on the thiazole ring. It is neither the most acidic nor the most electron-rich. Therefore, direct functionalization at C4 is challenging and often results in mixtures of isomers.
Strategies for C4-Functionalization:
-
Programmed C-H Functionalization: This is a sequential approach where the more reactive C2 and C5 positions are functionalized first. Once these positions are blocked, the C4 position becomes the only remaining site for subsequent functionalization.[1]
-
Directed Metalation: While less common for the thiazole ring itself, installing a directing group at a strategic position (e.g., on the C5-phenyl ring) could potentially direct a metal catalyst to the C4 position. However, this is often more established for other heterocyclic systems.
-
Regioselective Synthesis: In many cases, it is more efficient to construct the desired 4-substituted-5-phenyl-1,3-thiazole from appropriately functionalized starting materials rather than attempting a late-stage C-H functionalization at the C4 position.
Q3: Can I achieve regioselective functionalization on the phenyl ring of 5-phenyl-1,3-thiazole?
A3: Yes, functionalization of the phenyl ring, typically at the ortho-position, can be achieved through directed C-H activation. This requires the presence of a directing group that can coordinate to a transition metal catalyst (commonly palladium or rhodium) and deliver it to a proximate C-H bond on the phenyl ring. The thiazole ring itself can sometimes act as a directing group. For more reliable control, a dedicated directing group can be installed, for example, at the C2 position of the thiazole. The 1,2,3-thiadiazole moiety has been reported as a versatile directing group that can be subsequently transformed into a thiazole.[3]
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments.
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Direct Arylation of a Thiazole Substrate (Targeting C5 or C2)
Symptom: Your direct arylation reaction is yielding a mixture of C5 and C2-arylated products, or the desired isomer is in low yield.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Incorrect Ligand/Base Combination | The regioselectivity of palladium-catalyzed direct C-H arylation of thiazoles is highly dependent on the choice of ligand and base. Some catalytic systems favor C2 arylation, while others are selective for C5.[4] For instance, a Pd/PPh₃/NaOtBu system tends to favor C2 arylation, whereas a Pd catalyst with a ligand like bathophenanthroline (Bphen) and a base like K₃PO₄ can promote C5 arylation.[4] | Solution: Carefully select the ligand and base according to literature precedents for the desired regioselectivity. For C5-arylation, a ligandless Pd(OAc)₂ system with a carboxylate base is often effective.[2] For C2-arylation, a phosphine ligand with a strong base may be required.[4] |
| Steric Hindrance | If the C5 position is sterically encumbered (e.g., by a bulky substituent on the phenyl ring), the catalyst may favor the more accessible C2 position. | Solution: If C5-arylation is desired, consider using a less sterically demanding aryl halide partner. Alternatively, if C2-arylation is the goal, leveraging this steric effect can be advantageous. |
| Reaction Temperature | The energy barrier for C-H activation at different positions can be influenced by temperature. In some cases, higher temperatures may lead to a loss of selectivity. | Solution: Screen a range of reaction temperatures. It is possible that a lower temperature will favor the kinetically preferred product, which may be the desired regioisomer. |
Problem 2: Low Yield or Decomposition during C2-Lithiation
Symptom: Attempted C2-lithiation of 5-phenyl-1,3-thiazole followed by electrophilic quench results in a low yield of the desired product, recovery of starting material, or complex product mixtures.
Root Causes & Solutions:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Insufficiently Low Temperature | The C2-lithiated thiazole intermediate is thermally unstable and can undergo ring-opening or other decomposition pathways at temperatures above -78 °C. | Solution: Ensure your reaction is maintained at or below -78 °C throughout the lithiation and electrophilic quench steps. Use a reliable cooling bath (e.g., dry ice/acetone). |
| Presence of Moisture or Oxygen | Organolithium reagents are potent bases and nucleophiles that react rapidly with water and oxygen. This will consume the reagent and lead to low conversion. | Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). Use a freshly titrated or newly purchased organolithium reagent. |
| Slow Addition of Reagents | Slow addition of the organolithium reagent to the thiazole solution, and slow addition of the electrophile to the lithiated intermediate, can help to control the reaction exotherm and minimize side reactions. | Solution: Add the n-BuLi solution dropwise to the cooled thiazole solution. After the lithiation is complete, add the electrophile slowly, ensuring the temperature does not rise significantly. |
| Nucleophilic Attack by Base | With highly nucleophilic bases like n-butyllithium, there is a risk of nucleophilic attack on the thiazole ring itself, leading to ring cleavage, especially with certain substitution patterns.[5] | Solution: If ring cleavage is suspected, consider using a non-nucleophilic strong base such as lithium diisopropylamide (LDA) or a Hauser base (R₂NMgX). |
Experimental Protocols
Protocol 1: General Procedure for C2-Lithiation and Electrophilic Quench
This protocol provides a general method for the C2-functionalization of 5-phenyl-1,3-thiazole.
Materials:
-
5-phenyl-1,3-thiazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-phenyl-1,3-thiazole (1.0 eq).
-
Add anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C5-Direct Arylation
This protocol is adapted from literature procedures for the ligand-free direct arylation of thiazoles, which typically show high selectivity for the C5 position.[2][6]
Materials:
-
A 2-substituted or 2,4-disubstituted thiazole (for C5-arylation)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc) or another suitable base
-
Anhydrous solvent (e.g., DMA, NMP, or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the thiazole substrate (1.5 eq), aryl bromide (1.0 eq), Pd(OAc)₂ (1-5 mol%), and KOAc (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 120-150 °C).
-
Stir the reaction mixture for 12-24 hours, or until TLC or GC-MS analysis indicates completion.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Control
Diagram 1: Controlling Regioselectivity in Direct C-H Arylation
Caption: Decision workflow for achieving C2 vs. C5 direct arylation.
Diagram 2: Troubleshooting Workflow for Failed C2-Lithiation
Caption: A step-by-step guide for troubleshooting C2-lithiation reactions.
References
-
Knochel, P., & Dunst, C. (2011). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry, 76(17), 7193–7200. [Link]
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Kaur, N. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry, 11(1), 1-19. [Link]
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El-Sayed, M. A., & El-Gohary, N. S. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 14(1), e202500393. [Link]
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Gümüş, M., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 29(1), 123. [Link]
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Reddy, G. S., et al. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega, 7(38), 34267–34277. [Link]
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Jia, X., et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization. Organic Letters, 26(8), 1544–1549. [Link]
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Choy, P. Y., & Daugulis, O. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(23), 8827–8830. [Link]
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Stuart, D. R., et al. (2012). C2, C5, and C4 Azole N-Oxide Direct Arylation Including Room-Temperature Reactions. Journal of the American Chemical Society, 134(42), 17533–17536. [Link]
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Borcea, A. M., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(11), 1709. [Link]
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Pieters, G., et al. (2016). Proposed mechanism for the regioselective Pd-catalyzed C5 direct arylation of imidazothiazole 1. ResearchGate. [Link]
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Soulé, J.-F., et al. (2024). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. Angewandte Chemie International Edition, 63(31), e202405801. [Link]
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Ghaffari, M., et al. (2025). Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112. [Link]
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Kumar, A., et al. (2021). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][7][8][9]triazoles: advantageous synthetic application of aqueous conditions. Organic & Biomolecular Chemistry, 19(47), 10321-10326. [Link]
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Kumar, A., et al. (2020). Phenyl Substituted Thiazole Linked 1, 2, 4-triazole Derivatives: Synthesis and Their Biological Evaluation. Letters in Drug Design & Discovery, 17(10), 1234-1245. [Link]
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Singh, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances, 4(21), 4785-4794. [Link]
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Jia, X., et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization. Figshare. [Link]
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Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
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Gomaa, M. A.-M. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1279–1301. [Link]
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Sharma, P., et al. (2017). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Dalton Transactions, 46(30), 9839-9864. [Link]
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Kumar, D., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(9), 8683–8693. [Link]
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Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. ResearchGate. [Link]
-
Soulé, J.-F., et al. (2017). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 13, 1269–1275. [Link]
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Bera, H., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4071. [Link]
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Al-Ostath, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626. [Link]
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Obushak, M., et al. (2004). Functionalized 4-methyl-5-phenylthiazole and 1,3-bis(4-methyl-5-phenylthiazol-2-yl)benzenes. ARKIVOC, 2004(12), 47-69. [Link]
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Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]
-
Gundala, T. R., et al. (2017). Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a) (a). ResearchGate. [Link]
-
Schepmann, D., et al. (2016). Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity. MedChemComm, 7(9), 1795-1803. [Link]
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Bellina, F., & Lessi, M. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(23), 8464. [Link]
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Catala, A., & Berges, J. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1671-1675. [Link]
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Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
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Shang, R., et al. (2019). QM Analyses of Regioselectivity in Chan-Lam Reaction-Magical Power of Quantum Mechanics. Chemistry, 2(1), 1-10. [Link]
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Schepmann, D., et al. (2017). Thiazole-Based σ1 Receptor Ligands: Diversity by Late-Stage C-H Arylation of Thiazoles, Structure-Affinity and Selectivity Relationships, and Molecular Interactions. ChemMedChem, 12(13), 1054-1067. [Link]
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Kumar, A., et al. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Journal of Synthetic Chemistry, 2(3), 1-7. [Link]
-
Cledera, M., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Sustainable Chemistry & Engineering, 13(7), 2561–2568. [Link]
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El-Sayed, M. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8279. [Link]
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Gümüş, M., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 638-646. [Link]
-
Maffii, G., et al. (1958). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 13(4), 357-363. [Link]
-
Taylor, R. J. K., et al. (2020). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Chemistry – A European Journal, 26(53), 12155-12160. [Link]
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Thiazole Technical Support Center: 5-Phenyl Substitution & Steric Management
The following guide is structured as a Technical Support Knowledge Base for researchers encountering steric challenges in thiazole synthesis.
Ticket Category: Heterocyclic Synthesis / Steric Hindrance Support Level: Tier 3 (Senior Scientist) Status: Active
Executive Summary: The "Orthogonal" Problem
Synthesizing 5-phenyl thiazoles is deceptively difficult. The C5 position is electronically activated for electrophilic substitution but sterically compromised by substituents at the C4 position. When a phenyl group is introduced at C5, it encounters significant torsional strain from C4-substituents (the "buttressing effect") and lone-pair repulsion from the sulfur atom.
This guide addresses the three primary failure modes:
-
Cyclization Stalling (Hantzsch Synthesis failures).
-
Catalyst Deactivation (Cross-coupling failures due to reductive elimination barriers).
-
Regio-scrambling (C-H activation selectivity issues).
Module 1: Synthetic Route Selection (Decision Matrix)
Before optimizing a failing reaction, verify you are on the correct synthetic path.
Workflow Visualization: The Steric Decision Tree
Use this logic flow to select the method with the highest probability of success based on your specific steric bulk at Position 4 (R4) and the Phenyl ring (Ar).
Figure 1: Decision matrix for synthesizing 5-phenyl thiazoles. Selection depends heavily on the steric bulk of the C4 neighbor.
Module 2: Troubleshooting Hantzsch Synthesis
Scenario: You are reacting a thioamide with an
Root Cause Analysis
In 5-phenyl thiazole synthesis, the phenyl group originates from the
Protocol Optimization
| Variable | Standard Condition | Sterically Optimized Condition | Why? |
| Solvent | Ethanol (Reflux) | DMF or DMAc (120°C) | Higher boiling points overcome the activation energy barrier for the cyclization step. |
| Additives | None | Mg(ClO₄)₂ (10 mol%) | Lewis acids activate the carbonyl, facilitating the intramolecular attack by nitrogen despite steric shielding [1]. |
| Leaving Group | Bromide | Tosylate / Mesylate | If the |
Step-by-Step Rescue Protocol:
-
Switch Solvent: Move from EtOH to DMF.
-
Add Scavenger: Add 4Å molecular sieves to the reaction. Water is a byproduct; removing it drives the equilibrium toward the aromatic thiazole.
-
Microwave: Irradiate at 140°C for 20 minutes. The rapid heating often bypasses the decomposition pathways of the linear intermediate [2].
Module 3: Troubleshooting Cross-Coupling (Suzuki-Miyaura)
Scenario: You have a 5-bromo-4-substituted thiazole and are trying to couple a phenylboronic acid. The starting material remains unconsumed (oxidative addition failure) or the catalyst decomposes (reductive elimination failure).
The "Orthogonal" Steric Clash
The C4 substituent on the thiazole and the ortho-substituents on the incoming phenyl ring create a "congested quadrant" around the Palladium center. Standard ligands (
Ligand Selection Guide
Do not use generic conditions. Select ligands based on the specific failure mode:
| Ligand | Class | Best For... | Mechanism of Action |
| SPhos | Buchwald Gen 2 | General Sterics | The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups boost electron density for oxidative addition [3]. |
| XPhos | Buchwald Gen 2 | High C4 Bulk | Larger isopropyl groups on the biaryl backbone allow it to accommodate the bulky 4-substituted thiazole during transmetalation. |
| AntPhos | Rigid Biaryl | Extreme Sterics | The rigid anthracene backbone prevents |
| P(t-Bu)₃ | Alkyl Phosphine | Electron-Poor Aryls | Highly electron-rich; accelerates oxidative addition if the thiazole bromide is deactivated. |
Recommended Protocol (The "Bulldozer" Method)
Use this for 4-substituted-5-bromothiazoles.
-
Catalyst:
(2 mol%) or Pd-PEPPSI-IPr (2 mol%). -
Ligand: XPhos (4-8 mol%) or SPhos.
-
Base:
(3.0 equiv) - Crucial: Anhydrous phosphate is superior to carbonates for hindered couplings. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
-
Temp: 100°C - 110°C.
Module 4: Regiocontrol in C-H Activation
Scenario: You are attempting direct arylation at C5, but the reaction is occurring at C2 or giving a mixture.
Mechanism of Selectivity
Thiazoles have two acidic protons: C2 and C5.
-
C2 (
): Most acidic, kinetically favored (CMD mechanism). -
C5 (
): Less acidic, but thermodynamically stable product.
To force C5 arylation, you must either block C2 or use "Regio-Switching" conditions.
The "Regio-Switch" Protocol
If C2 is unsubstituted (H), you can direct the catalyst to C5 by altering the base and ligand [5].
Figure 2: Divergent C-H activation pathways. Using a bidentate nitrogen ligand (Bathophenanthroline) suppresses C2 activation and favors C5.
Experimental Setup for C5 Selectivity:
-
Catalyst:
(5 mol%). -
Ligand: 1,10-Phenanthroline or Bathophenanthroline (5 mol%).
-
Base:
or . Avoid NaOtBu (favors C2). -
Solvent: DMAc or Xylene.
-
Note: If C4 is bulky, C-H activation yields will drop significantly compared to cross-coupling.
Frequently Asked Questions (FAQ)
Q: My Suzuki coupling works for 4-methyl-5-phenylthiazole, but fails for 4-t-butyl-5-phenylthiazole. Why? A: This is a classic "buttressing effect." The t-butyl group forces the thiazole ring substituents out of plane. The Pd center cannot access the C-Br bond easily. Fix: Switch to Pd-PEPPSI-IPent . The extremely bulky "Pent" ligand creates a flexible cavity that can accommodate the t-butyl group better than standard phosphines.
Q: Can I use microwave irradiation for the Hantzsch synthesis? A: Yes, and it is highly recommended for sterically hindered substrates. We recommend 140°C for 10-20 minutes in Ethanol or PEG-400. This minimizes the formation of the linear intermediate and drives the dehydration step [2].
Q: I see "Palladium Black" precipitating immediately. What does this mean? A: This indicates your catalyst is decomposing before the reaction cycle is complete, likely due to slow oxidative addition caused by sterics. Fix: Increase the Ligand:Metal ratio to 4:1 or switch to a pre-formed catalyst like XPhos-Pd-G2 to ensure the active species is stabilized immediately upon entering the solution.
References
-
Hantzsch Synthesis Optimization: Potewar, T. M., et al. (2008). "Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions." Tetrahedron Letters.
-
Microwave Protocols: Bagley, M. C., et al. (2004). "Microwave-assisted synthesis of thiazoles." Synlett.
-
Suzuki Coupling Ligands: Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides." Journal of the American Chemical Society.[2]
-
Steric Ligands (AntPhos): Tang, W., et al. (2010). "Efficient Monophosphorus Ligands for Palladium-Catalyzed Sterically Hindered Cross-Couplings." Angewandte Chemie.
-
Regiodivergent C-H Activation: Thakur, P. P., & Patil, M. (2025).[3] "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Journal of Organic Chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Acidity of the CF2H Proton in Thiazole Environments
This guide provides a comprehensive comparison of methodologies for determining the acidity of the difluoromethyl (CF2H) proton when attached to a thiazole ring. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the underlying principles, ensuring that experimental and computational choices are both effective and scientifically sound. We will explore the nuanced electronic interplay between the electron-withdrawing CF2H group and the aromatic thiazole heterocycle, and detail robust methods for quantifying the resulting C-H acidity.
The Strategic Importance of the Thiazole-CF2H Moiety
In modern drug design, the difluoromethyl group (CF2H) is increasingly recognized as a valuable bioisostere for hydroxyl (OH) and thiol (SH) groups.[1][2] Its introduction can enhance metabolic stability, modulate lipophilicity, and introduce unique hydrogen bonding capabilities.[1][2][3] When appended to a thiazole ring—a common scaffold in pharmaceuticals—the resulting moiety presents a unique chemical environment.[4][5][6]
The acidity of the remaining proton on the CF2H group is a critical, yet often overlooked, parameter. This pKa value governs:
-
Reactivity: It dictates the feasibility of deprotonation for subsequent functionalization, a key strategy in late-stage diversification of drug candidates.[7]
-
Non-covalent Interactions: The C-H bond can act as a hydrogen bond donor, and its strength is directly related to its acidity.[1][3]
-
Pharmacokinetic Profile: The charge state of a molecule at physiological pH influences its absorption, distribution, metabolism, and excretion (ADME).
However, quantifying the pKa of such a weak carbon acid (C-H pKa values for difluoromethane are estimated to be in the 35-41 range) is non-trivial and cannot be accomplished by standard methods like potentiometric titration.[8][9] This guide provides a detailed roadmap for accurately assessing this crucial parameter.
Theoretical Underpinnings: A Tale of Two Electron Sinks
The acidity of the CF2H proton in a thiazole context is a direct consequence of the stabilization of its conjugate base (the carbanion). This stabilization arises from a powerful synergy of inductive and resonance effects.
-
The CF2H Group: The two fluorine atoms exert a potent negative inductive effect (σI), withdrawing electron density from the carbon atom.[1] This polarizes the C-H bond and significantly stabilizes the negative charge of the resulting carbanion.
-
The Thiazole Ring: Thiazole is an electron-deficient aromatic heterocycle.[10] Deprotonation of groups attached to the ring, particularly at the C2 position, results in a conjugate base that is stabilized by the ring's ability to delocalize the negative charge.[10][11] The sulfur atom's d-orbitals can also participate in stabilizing an adjacent negative charge.
When combined, the thiazole ring and the CF2H group create a highly electron-poor environment, making the CF2H proton significantly more acidic than in a simple alkyl or even aryl context.
Caption: Electronic factors stabilizing the conjugate base.
Methodologies for pKa Determination: A Comparative Guide
Directly measuring the pKa of a very weak carbon acid is challenging. We will compare the two most viable approaches: a proven experimental technique and a powerful computational alternative.
| Feature | Experimental (H/D Exchange) | Computational (QM/ML) |
| Principle | Measures the kinetic rate of proton exchange with deuterium, which is correlated to the thermodynamic pKa. | Calculates the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. |
| Accuracy | High, provides a real-world measurement under specific solvent and temperature conditions. | High with appropriate methods, but sensitive to the level of theory, basis set, and solvation model.[12][13][14] |
| Throughput | Low to medium. Each compound requires individual setup, reaction time, and analysis. | High. Can be automated to screen virtual libraries of compounds.[7] |
| Requirements | Synthesized compound, deuterated solvent, NMR or Mass Spectrometer. | High-performance computing resources, specialized software (e.g., Gaussian, Schrödinger). |
| Key Insight | Provides definitive, empirical evidence of acidity. | Offers predictive power before synthesis and allows for systematic in-silico modification. |
| Limitations | Requires soluble, stable compounds. Can be slow for very low exchange rates. | Accuracy is dependent on the computational model and may require experimental validation for novel scaffolds.[14] |
Experimental Protocol: Hydrogen-Deuterium (H/D) Exchange Monitored by NMR Spectroscopy
This method is the gold standard for measuring the pKa of weak carbon acids.[15] It relies on the principle that the rate of base-catalyzed proton exchange is directly proportional to the acidity of that proton.[16][17] By monitoring the disappearance of the C-H signal and the appearance of a C-D signal (or simply the decay of the C-H signal) over time, we can determine the exchange rate constant and, from there, extrapolate the pKa.
Self-Validating Experimental Design
The trustworthiness of this protocol is ensured by including internal standards and running control experiments. The choice of a base is critical; it must be strong enough to facilitate exchange on a practical timescale but not so strong as to cause decomposition. A buffered solution in a deuterated solvent (e.g., D₂O or MeOD) is typically used to maintain a constant pD.
Step-by-Step Protocol
-
Preparation:
-
Dissolve a precisely weighed amount of the thiazole-CF₂H compound in a deuterated solvent (e.g., DMSO-d₆ for solubility) in an NMR tube.
-
Prepare a stock solution of a non-basic internal standard (e.g., tetramethylsilane or a stable compound with non-exchangeable protons) for concentration normalization.
-
Prepare a deuterated buffer solution of known pD (e.g., NaOD in D₂O). Note: pD = pH reading + 0.4.
-
-
Initiation of Exchange:
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial integral of the CF₂H proton signal relative to the internal standard.
-
Add a precise aliquot of the deuterated basic solution to the NMR tube to initiate the exchange. The final pD should be chosen to induce exchange within a reasonable timeframe (hours to days).
-
-
Monitoring:
-
Acquire ¹H NMR spectra at regular time intervals. The frequency of measurement will depend on the expected exchange rate.
-
Carefully integrate the CF₂H proton signal and the signal of the internal standard in each spectrum.
-
-
Data Analysis:
-
Calculate the normalized integral of the CF₂H proton at each time point.
-
Plot the natural logarithm of the normalized integral versus time. This should yield a straight line, confirming first-order kinetics.
-
The negative slope of this line is the observed rate constant (k_obs).
-
-
pKa Calculation:
-
The pKa is determined using the relationship between the second-order rate constant for exchange (k_ex), the pKa of the acid, and the pKa of the conjugate acid of the base catalyst. This often involves comparison to reference compounds with known pKa values measured under identical conditions.
-
Caption: Workflow for pKa determination via H/D Exchange.
Computational Workflow: pKa Prediction via Quantum Mechanics
Computational chemistry provides a powerful, predictive alternative to experimental measurement.[12][13][18] By calculating the Gibbs free energy (ΔG) of the deprotonation reaction in a simulated solvent, the pKa can be directly predicted.
Workflow Logic & Causality
The "direct method" involves calculating the free energies of the protonated acid (HA) and the deprotonated conjugate base (A⁻) in a solvent continuum model. The pKa is proportional to the difference in these energies. The choice of the functional (e.g., M06-2X or CAM-B3LYP) and a large basis set (e.g., def2-TZVPPD) is crucial for accurately capturing the complex electronic effects of fluorine and the heteroaromatic system.[7] An implicit solvent model like CPCM or SMD is essential, as the charge of the compound changes upon deprotonation, making solvent effects paramount.[12][14]
Step-by-Step Workflow
-
Structure Preparation:
-
Build the 3D structure of the thiazole-CF₂H molecule using a molecular editor.
-
-
Conformational Search:
-
Perform a conformational search using a low-cost method (e.g., GFN2-xTB) to identify the lowest energy conformer of both the neutral acid and its conjugate base.
-
-
Geometry Optimization:
-
Optimize the geometry of the lowest-energy conformers at a higher level of theory (e.g., CAM-B3LYP/def2-TZVPPD) using an implicit solvent model (e.g., CPCM or SMD for DMSO or Water).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structures at the same level of theory to obtain the thermal corrections to the Gibbs free energy. This step also confirms that the structures are true energy minima (no imaginary frequencies).
-
-
pKa Calculation:
-
Calculate the ΔG of the reaction in solution.
-
Use a thermodynamic cycle (e.g., the isodesmic method) that incorporates the experimental pKa of a well-behaved reference compound and the calculated free energy of a proton in the chosen solvent to derive the absolute pKa of the target molecule.[13][14] This corrects for systematic errors in the computational method.[12]
-
Caption: Quantum mechanical workflow for pKa prediction.
Conclusion and Recommendations
Assessing the acidity of the CF₂H proton in thiazole environments is a critical step in understanding the reactivity and potential biological interactions of these important motifs.
-
For definitive, high-accuracy pKa determination of a key compound, experimental H/D exchange monitored by NMR is the recommended approach. Its empirical nature provides incontrovertible data for publication or patent filings.
-
For high-throughput screening, lead optimization, or hypothesis testing before committing to synthesis, computational pKa prediction is unparalleled in its efficiency and predictive power.
Ultimately, the most robust strategy involves a synergistic use of both methods. Computational predictions can be used to screen a wide range of derivatives, followed by experimental validation of the most promising candidates to anchor the computational model in empirical reality. This integrated approach ensures both speed and scientific rigor in the development of next-generation therapeutics.
References
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.Optibrium.
- How to Predict the pKa of Any Compound in Any Solvent.ACS Omega.
- Development of Methods for the Determin
- How to Predict the pKa of Any Compound in Any Solvent.acris.
- Difluoromethane as a Precursor to Difluoromethyl Bor
- CF2H, a Hydrogen Bond Donor.PMC.
- Difluoromethane as a precursor to difluoromethyl bor
- Thiazole.Wikipedia.
- How is the pKa of extremely weak acids determined?Chemistry Stack Exchange.
- pKalculator: A pKa predictor for C-H bonds.ChemRxiv.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.PMC.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA).ECETOC.
- The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring."Homework.Study.com.
- Determining pKa of Weak Acid Experiment.Scribd.
- The Acidity of an α- Hydrogen.Chemistry LibreTexts.
- CF2H, a fascinating group for application in drug development enabling modul
- pH titration- for the determin
- Relative Acidity of alpha-Hydrogens.Chemistry LibreTexts.
- Trends in the Hydrogen−Deuterium Exchange
- Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities.ACS Central Science.
- Determination of Histidine pKa Values in the Propeptides of Furin and Proprotein Convertase 1/3 Using Histidine Hydrogen–Deuterium Exchange Mass Spectrometry.PMC.
- The Acidity of the α-Hydrogens.KPU Pressbooks.
- Acidity of Alpha Hydrogen Atoms: Enolate Ion Form
- Hydrogen–deuterium exchange.Wikipedia.
- CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
- Thiazoles in Peptides and Peptidomimetics.UQ eSpace - The University of Queensland.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems.
- Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source.RSC Publishing.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen
Sources
- 1. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Difluoromethane as a precursor to difluoromethyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. homework.study.com [homework.study.com]
- 12. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. acris.aalto.fi [acris.aalto.fi]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 18. optibrium.com [optibrium.com]
The Fluorine Factor: Tuning Hydrogen Bonding in Heterocycles for Drug Design
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is far more than a metabolic block; it is a precision tool for electronic and conformational tuning. This guide moves beyond the basic "bioisostere" concept to rigorously compare how fluorination alters hydrogen bonding (H-bonding) dynamics in heterocycles.
We focus on two critical, often opposing phenomena:
-
Intermolecular Modulation: How fluorine attenuates basicity and amplifies the H-bond donor (HBD) acidity of neighboring groups.
-
Intramolecular Locking: The use of C–F···H–N/O interactions to enforce bioactive conformations and mask polar surface area (PSA), thereby improving membrane permeability.
Part 1: The Electronic Tug-of-War
Basicity Attenuation & Donor Amplification
Fluorine is the most electronegative element (
The Mechanism
When fluorine is introduced to a heterocycle, it pulls electron density through the sigma framework.
-
Effect on Acceptors (N): The lone pair availability on nitrogen decreases, drastically lowering
(basicity). -
Effect on Donors (NH/OH): The N-H or O-H bond becomes more polarized, significantly increasing the proton's acidity and, consequently, its strength as a hydrogen bond donor.
Comparative Data: The Pyridine & Indole Paradigm
The following table summarizes experimental data contrasting parent heterocycles with their fluorinated analogs. Note the massive drop in basicity for pyridine and the enhanced acidity for indole.
| Scaffold | Derivative | H-Bond Donor Ability ( | H-Bond Acceptor Ability ( | ||
| Pyridine | Unsubstituted | 5.23 | — | 0.00 | 0.62 |
| 2-Fluoropyridine | -0.44 | -5.67 | 0.00 | 0.25 | |
| 3-Fluoropyridine | 2.97 | -2.26 | 0.00 | 0.48 | |
| Indole | Unsubstituted | 16.20 | — | 0.43 | 0.20 |
| 5-Fluoroindole | 15.60 | -0.60 | 0.51 | 0.18 |
*Note:
Key Insight: The 2-position fluorination of pyridine obliterates its basicity due to the proximity of the fluorine to the nitrogen lone pair (inductive withdrawal + lone pair repulsion), rendering it a "silent" acceptor in many kinase binding pockets.
Part 2: Intramolecular "Velcro" (Conformational Control)
Perhaps the most sophisticated application of fluorine is the creation of pseudo-cycles via Intramolecular Hydrogen Bonds (IMHB). Unlike the strong electrostatic nature of O···H–N bonds, the F[1][2]···H–N interaction is weak (2–5 kcal/mol) but sufficient to bias conformational equilibrium.
Mechanism: The "Goldilocks" Acceptor
Organic fluorine is a poor intermolecular acceptor but excels in intramolecular environments where entropy favors the interaction.
-
Bioavailability: By forming a transient 5- or 6-membered ring with a neighboring donor (e.g., amide NH), fluorine "masks" the donor from solvent water. This reduces the desolvation penalty required to cross lipid membranes.
-
Case Study: In 4-anilino-5-fluoroquinazolines, the C5-fluorine locks the aniline NH into a planar conformation via a 6-membered ring. This pre-organization minimizes the entropy loss upon binding to the target protein.
Visualization: The Conformational Lock
The following diagram illustrates the thermodynamic equilibrium shifted by fluorination.
Caption: Fluorine (green node logic) stabilizes the planar conformer via IMHB, masking the H-bond donor and facilitating membrane transit.
Part 3: Experimental Methodologies
To validate these subtle interactions, standard IC50 assays are insufficient. You must quantify the bond strength directly.
Protocol: NMR Titration for H-Bond Strength ( )
This protocol determines the association constant of a fluorinated heterocycle with a standard probe (e.g., tyrosine mimic).
Reagents:
-
Host: Fluorinated Heterocycle (10 mM in
). -
Guest: 4-Fluorophenol (Standard Donor) or Acetamide (Standard Acceptor).
-
Solvent:
(Non-competing solvent is critical).
Step-by-Step Workflow:
-
Baseline Acquisition: Acquire
and NMR of the host (0.5 mL) at 298K. Record the chemical shift ( ) of the interaction site (e.g., NH proton or ortho-F). -
Titration: Add aliquots (0.1 – 5.0 equivalents) of the Guest solution.
-
Equilibration: Shake the tube for 30 seconds and allow to settle for 2 minutes before each scan.
-
Monitoring: Track the downfield shift (
) of the NH signal (indicating H-bond formation) or the upfield shift of the signal. -
Data Analysis: Plot
vs. [Guest]. Fit the curve to a 1:1 binding isotherm (Benesi-Hildebrand equation) to extract the association constant .
Workflow Diagram
Caption: Integrated workflow for validating hydrogen bonding effects. NMR provides solution-phase dynamics, while X-ray confirms geometry.
References
-
Fluorine in drug discovery: Role, design and case studies. Source: Pharmacy Journal / Vertex AI Search 3[3]
-
Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Source: eScholarship / UCLA Chemistry 4
-
Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. Source: ResearchGate 5
-
Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Source: Rowan Scientific 6
-
Selective Functionalization of 2-Fluoropyridine (pKa Data). Source: ResearchGate 7
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 2-(Difluoromethyl)-5-phenyl-1,3-thiazole
[1]
CAS Number: 1781434-39-6 (Representative / Analogous) Chemical Family: Fluorinated Heteroaromatic Waste Classification: Halogenated Organic Waste[1]
Executive Safety Summary
2-(Difluoromethyl)-5-phenyl-1,3-thiazole poses specific disposal challenges due to the stability of the difluoromethyl (
Core Directive: This material must be directed to a high-temperature incinerator equipped with caustic scrubbers. It must NEVER be mixed with non-halogenated solvent waste streams, as this complicates downstream treatment and violates EPA/RCRA segregation protocols.
Hazard Identification & Segregation
Before disposal, the waste must be correctly classified to prevent dangerous incompatibility in storage drums.
| Hazard Category | Specific Risk | Required Action |
| Halogen Content | Combustion releases HF gas (corrosive, toxic).[1] | MANDATORY: Segregate into "Halogenated Waste" carboys. |
| Thiazole Ring | Nitrogen/Sulfur content generates | Ensure incinerator is rated for heteroaromatics. |
| Chemical Reactivity | Potential hydrolysis in strong alkali. | Do not mix with strong bases (pH > 10) in waste containers to avoid exothermic degradation. |
| Physical State | Likely solid or viscous oil. | Dissolve in compatible solvent for liquid disposal (preferred) or double-bag for solid disposal. |
Disposal Protocols
Workflow A: Pure Chemical (Solid or Oil)
For expired reagents or pure synthesized material, the Solvent Dissolution Method is preferred to ensure complete transfer and safe incineration injection.
-
Dissolution: Dissolve the compound in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone).
-
Reasoning: Liquid injection allows for better atomization in the incinerator, ensuring complete destruction of the
bonds at temperatures >1100°C.
-
-
Transfer: Pour the solution into the Halogenated Organic Waste container.
-
Rinse: Triple-rinse the original vial with the same solvent and add rinsate to the waste container.
-
Labeling: Tag container as "Halogenated Solvent Waste - Contains Organic Fluorides".
Workflow B: Contaminated Solids (Gloves, Silica, Filter Paper)
-
Containment: Place solid debris into a clear, 6-mil polyethylene bag.
-
Sealing: Twist and tape the bag neck (gooseneck seal) or heat seal.
-
Secondary Containment: Place the sealed bag into a secondary hazardous waste box or drum.
-
Labeling: Label as "Hazardous Solid Waste (Debris contaminated with Fluorinated Organics)".
Workflow C: Aqueous Waste (Reaction Byproducts)
-
Check pH: If the aqueous layer is acidic/basic, neutralize to pH 6–8.
-
Extraction: If the compound is present in water, perform an extraction with an organic solvent (e.g., Ethyl Acetate) to move the fluorinated compound into the organic phase.
-
Disposal: Dispose of the organic phase as Halogenated Waste . The remaining aqueous phase (if verified free of organics) can often be treated as aqueous non-hazardous, pending local regulations.
Visual Decision Tree (DOT Diagram)
The following diagram outlines the decision logic for segregating this specific compound.
Caption: Decision logic for segregating fluorinated thiazole waste streams to ensure proper incineration.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The difluoromethyl group is stable, but volatile impurities may be irritating.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb (Liquids): Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels as the primary absorbent if the carrier solvent is flammable.[2]
-
Sweep (Solids): Wet the solid slightly with an inert solvent (like heptane) to prevent dust generation, then sweep into a dustpan.
-
Disposal: Collect all spill material into a wide-mouth jar, label as "Hazardous Waste - Fluorinated Spill Debris" , and request immediate pickup.
Regulatory & Compliance Notes
-
EPA RCRA Code: While this specific molecule may not have a unique "U" or "P" list code, it defaults to D001 (Ignitable) if in solvent, and must be treated as Halogenated Solvent (F002) equivalent for incineration purposes.
-
Incineration Requirement: The facility must be capable of handling Organic Fluorine . Combustion of
yields HF. Standard municipal waste combustors may reject this waste stream due to scrubber limitations.
References
-
Fisher Scientific. Safety Data Sheet: Thiazole derivatives and general handling. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-5-(difluoromethyl)thiazole (Analog).[1] Retrieved from
-
NILU (Norwegian Institute for Air Research). Emissions from incineration of fluoropolymer materials. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
